(S)-Alaproclate hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
57469-92-8 |
|---|---|
Molekularformel |
C13H19Cl2NO2 |
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
OPAKSOWFKIUFNP-FVGYRXGTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Kanonische SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl A 23189 A-23189 alaproclate alaproclate hydrochloride alaproclate hydrochloride, (D)-isomer alaproclate hydrochloride, (L)-isomer alaproclate hydrochloride, (R)- alaproclate hydrochloride, (S)- D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-Alaproclate Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate hydrochloride is a pharmacologically active compound recognized for its dual mechanism of action, primarily as a selective serotonin (B10506) reuptake inhibitor (SSRI) and secondarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and relevant experimental methodologies associated with this compound. Its stereoselective activity, with the (S)-enantiomer demonstrating greater potency, is a key focus. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development and neuroscience.
Core Mechanism of Action: Serotonin Reuptake Inhibition
The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. By blocking SERT, (S)-Alaproclate increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
Signaling Pathway of Serotonin Reuptake Inhibition
The following diagram illustrates the fundamental mechanism of (S)-Alaproclate at the serotonergic synapse.
Experimental Protocol: Radioligand Binding Assay for SERT Affinity
A common method to determine the binding affinity of a compound for the serotonin transporter is a competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of this compound for the serotonin transporter.
Materials:
-
Rat cortical membrane preparations (source of SERT)
-
[³H]-Citalopram or a similar high-affinity radioligand for SERT
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
A fixed volume of the membrane preparation.
-
Increasing concentrations of this compound (the competitor).
-
A fixed concentration of the radioligand (e.g., [³H]-Citalopram).
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram) instead of the competitor.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of (S)-Alaproclate that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Secondary Mechanism of Action: NMDA Receptor Antagonism
This compound also functions as a non-competitive antagonist of the NMDA receptor. This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer[1].
Signaling Pathway of NMDA Receptor Antagonism
The antagonism of the NMDA receptor by (S)-Alaproclate prevents the influx of Ca²⁺, which has downstream effects on various signaling cascades.
Experimental Protocol: In Vitro Electrophysiology for NMDA Receptor Antagonism
The effect of (S)-Alaproclate on NMDA receptor function can be assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings from cultured neurons.
Objective: To determine the IC50 value of (S)-Alaproclate for the inhibition of NMDA-evoked currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (e.g., containing NaCl, KCl, CaCl₂, glucose, HEPES, and glycine)
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP)
-
NMDA
-
This compound
Procedure:
-
Cell Culture: Culture primary neurons on coverslips.
-
Recording Setup: Place a coverslip with neurons in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron.
-
NMDA Application: Apply NMDA to the neuron to evoke an inward current.
-
Co-application of (S)-Alaproclate: Co-apply NMDA with increasing concentrations of this compound.
-
Data Acquisition: Record the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of (S)-Alaproclate.
-
Data Analysis: Normalize the peak current amplitude in the presence of (S)-Alaproclate to the control current amplitude (in the absence of the drug). Plot the normalized current as a function of the (S)-Alaproclate concentration. Fit the data with a logistic function to determine the IC50 value.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Alaproclate and its (S)-enantiomer.
Table 1: In Vitro Binding Affinities and Potency
| Target | Parameter | Value | Species | Reference |
| NMDA Receptor | IC50 (Alaproclate) | 0.3 µM | Rat (cerebellar granule cells) | [1] |
| NMDA Receptor | Potency | (S)-enantiomer > (R)-enantiomer | Rat | [1] |
Table 2: Pharmacokinetic Parameters (for Alaproclate racemate)
| Parameter | Value | Species | Reference |
| Plasma Half-life | 7.1 ± 0.9 h | Human | [2] |
| Plasma Protein Binding | 82 ± 1% | Human | [2] |
Experimental Workflows
Workflow for In Vivo Microdialysis
In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in the brain of a freely moving animal.
Conclusion
This compound exhibits a dual mechanism of action, with its primary role as a selective serotonin reuptake inhibitor and a secondary role as a non-competitive NMDA receptor antagonist. The (S)-enantiomer is the more potent form for both activities. While quantitative data on its binding affinity to the serotonin transporter is not precisely defined in the available literature, its functional effect as an SSRI is well-established. Its NMDA receptor antagonism provides an additional layer of complexity to its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of (S)-Alaproclate and similar compounds. This document serves as a technical resource to facilitate ongoing research and development in the field of neuropharmacology.
References
(S)-Alaproclate hydrochloride chemical structure and properties
An In-Depth Technical Guide to (S)-Alaproclate Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the (S)-enantiomer of Alaproclate, a compound developed in the 1970s by Astra AB (now AstraZeneca).[1] It was one of the first selective serotonin (B10506) reuptake inhibitors (SSRIs) to be synthesized, alongside zimelidine and indalpine.[1] As an SSRI, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased extracellular levels of serotonin.[1][2]
In addition to its SSRI activity, Alaproclate has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] Despite its potential therapeutic applications in depression, the development of Alaproclate was discontinued (B1498344) due to observations of hepatotoxicity in animal studies.[1][5][6] Today, this compound remains a valuable tool in neuroscience research for studying the serotonergic and glutamatergic systems. This document provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Identity and Physicochemical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
Chemical Identifiers
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | (S)-GEA 654 hydrochloride; (S)-A03 hydrochloride |
| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate hydrochloride |
| CAS Number | 60719-83-7 (for hydrochloride racemate)[7] |
| Molecular Formula | C₁₃H₁₈ClNO₂ · HCl or C₁₃H₁₉Cl₂NO₂[7] |
| SMILES | Cl.C--INVALID-LINK--C(=O)OC(C)(C)CC1=CC=C(Cl)C=C1 |
| InChIKey | OPAKSOWFKIUFNP-CQSZACIVSA-N (for (S)-enantiomer with HCl) |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 292.20 g/mol [6][7][8] |
| Appearance | White to off-white crystalline solid[9][10] |
| Solubility | Soluble in water[9][10] |
| Boiling Point (base) | 335.1°C at 760 mmHg[11] |
| Topological Polar Surface Area | 52.32 Ų[6] |
Mechanism of Action
This compound exhibits a dual mechanism of action, primarily as an SSRI and secondarily as an NMDA receptor antagonist.
Primary Mechanism: Selective Serotonin Reuptake Inhibition
The principal pharmacological action of (S)-Alaproclate is the potent and selective inhibition of the serotonin transporter (SERT), a member of the solute carrier family SLC6A4.[12] By binding to SERT on the presynaptic neuron, it blocks the reabsorption of serotonin (5-HT) from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.[2] In vitro binding studies have confirmed that Alaproclate has negligible affinity for various other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, dopamine (B1211576) D2, and muscarinic receptors, highlighting its selectivity.[13]
Secondary Mechanism: NMDA Receptor Antagonism
(S)-Alaproclate also functions as a potent, reversible, and non-competitive antagonist of the NMDA receptor.[4][14] It directly blocks the ion channel associated with the NMDA receptor, thereby inhibiting the influx of Ca²⁺ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). Studies have shown that this blockade is not competitive with the glutamate, glycine, or Mg²⁺ binding sites.[4] This action modulates glutamatergic neurotransmission, a system implicated in mood disorders and neurodegenerative processes.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. scbt.com [scbt.com]
- 8. Alaproclate hydrochloride, (R)- | C13H19Cl2NO2 | CID 23622191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 60719-83-7: Alaproclate hydrochloride | CymitQuimica [cymitquimica.com]
- 10. Alaproclate (hydrochloride) | CAS 60719-83-7 | Cayman Chemical | Biomol.com [biomol.com]
- 11. echemi.com [echemi.com]
- 12. KEGG DRUG: Alaproclate [genome.jp]
- 13. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
(S)-Alaproclate hydrochloride CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate hydrochloride is the levorotatory enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) Alaproclate. Originally developed as an antidepressant, Alaproclate was also discovered to be a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This dual mechanism of action makes it a compound of significant interest for neurological research. While the development of Alaproclate was discontinued (B1498344) due to observations of hepatotoxicity in animal studies, its unique pharmacological profile continues to be relevant for the study of serotonergic and glutamatergic systems. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, pharmacological actions, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Reference |
| Compound Name | This compound | |
| Racemate CAS Number | 60719-83-7 | [1][2] |
| (R)-enantiomer CAS Number | 66171-52-6 | [3] |
| Molecular Formula | C₁₃H₁₈ClNO₂·HCl | [2] |
| Molecular Weight | 292.2 g/mol | [2] |
| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water |
Stereoselective Synthesis
A stereoselective synthesis of this compound is crucial for studying its specific pharmacological effects. While a detailed, publicly available protocol for the asymmetric synthesis is scarce, two primary strategies can be employed:
-
Enzymatic Resolution: This method involves the use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of an Alaproclate precursor. For instance, a racemic ester precursor can be subjected to enzymatic hydrolysis, where the enzyme selectively acts on one enantiomer, allowing for the separation of the desired (S)-enantiomer.[4][5][6][7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Racemic Alaproclate can be separated into its constituent enantiomers using a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide columns are commonly used for such separations.[8][9][10][11][12]
A general synthetic route for racemic Alaproclate is as follows:
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alaproclate hydrochloride, (R)- | C13H19Cl2NO2 | CID 23622191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic resolution of chiral phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
(S)-Alaproclate Hydrochloride: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate is a pharmacologically active enantiomer developed as a selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression.[1] Its development was discontinued (B1498344) due to observations of hepatotoxicity in preclinical rodent studies.[1][2] Beyond its primary mechanism at the serotonin transporter (SERT), (S)-Alaproclate has been characterized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This dual action provides a unique pharmacological profile. This document provides a comprehensive technical overview of the pharmacological properties of (S)-Alaproclate hydrochloride, summarizing its receptor binding and functional inhibition data, pharmacokinetic parameters, and known metabolic pathways. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.
Core Pharmacological Profile
(S)-Alaproclate is a potent inhibitor of serotonin reuptake and a non-competitive antagonist of the NMDA receptor. The S-(-)-enantiomer is more potent than the R-(+)-enantiomer, indicating stereoselectivity in its biological actions.[3]
Primary Mechanism of Action: Serotonin Reuptake Inhibition
Secondary Mechanism of Action: NMDA Receptor Antagonism
Alaproclate (B1199957) acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor-coupled ion channel.[3] This action is stereoselective, with the (S)-enantiomer being more potent.[3] The inhibition is rapidly reversible upon removal of the compound.[3] Alaproclate does not affect the glycine (B1666218) or Mg++ sensitivity of the NMDA receptor, suggesting a distinct binding site from these modulators.[3]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its racemate.
Table 1: In Vitro Receptor Binding and Functional Inhibition Profile
| Target | Compound | Assay Type | Preparation | Value (IC50) | Reference(s) |
| NMDA Receptor | Alaproclate | NMDA-induced Ca++ influx | Cerebellar Granule Cells | 0.3 µM | [3] |
| Muscarinic Receptor | Alaproclate | Antagonist Radioligand Binding | Rat Cerebral Cortex/Striatum | ~28-40 µM (Ki) | |
| 5-HT Receptors | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |
| Histamine H1 Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |
| α1-Adrenergic Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |
| α2-Adrenergic Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |
| Dopamine D2 Receptor | Alaproclate | Radioligand Binding | Rat Brain | Devoid of action | [4] |
| Norepinephrine Transporter (NET) | Alaproclate | In vivo NA uptake | Rat Brain | Negligible action | [4] |
Table 2: Pharmacokinetic Parameters
| Species | Route | Dose | Cmax | Tmax | Half-life (t½) | Bioavailability | Protein Binding | Reference(s) |
| Human | Oral | 200 mg/day | N/A | ~1.5 h | 3.0 - 3.5 h | N/A | N/A | [6] |
| Human | N/A | N/A | N/A | N/A | 7.1 ± 0.9 h | N/A | 82 ± 1% | [7] |
| Rat | p.o. | 20 µmol/kg | N/A | N/A | N/A | N/A | N/A | [8] |
N/A: Not Available in reviewed literature.
Metabolism and Metabolites
Alaproclate is subject to metabolism, though a complete profile of its metabolic fate is not extensively detailed in the available literature. It is known to be a non-selective inhibitor of oxidative drug-metabolizing enzymes (cytochrome P-450 system) in humans, as demonstrated by its effect on antipyrine (B355649) clearance.[6] This inhibition is rapidly reversible and dependent on plasma concentrations of alaproclate.[6]
A structural analogue, GEA 857 ([2-(4-chlorophenyl)-1,1-dimethylethyl 2-amino-3-methylbutanoate]), has been studied and is noted to be a very weak 5-HT uptake inhibitor. While not definitively identified as a metabolite in the reviewed literature, its structural similarity to alaproclate suggests it may be a product of metabolic alteration.
Visualized Pathways and Workflows
Mechanism of Action at the Serotonergic Synapse
The following diagram illustrates the primary mechanism of action of (S)-Alaproclate.
Caption: (S)-Alaproclate blocks the serotonin transporter (SERT), increasing synaptic 5-HT levels.
NMDA Receptor Antagonism Pathway
This diagram shows the secondary mechanism of (S)-Alaproclate at the glutamatergic synapse.
Caption: (S)-Alaproclate non-competitively blocks the NMDA receptor ion channel, inhibiting Ca²⁺ influx.
Experimental Workflow: Serotonin Reuptake Assay
The logical flow for a typical in vitro serotonin reuptake inhibition assay is outlined below.
Caption: Workflow for determining SERT inhibition using a synaptosomal [³H]serotonin uptake assay.
Detailed Experimental Protocols
Protocol: In Vitro Serotonin Reuptake Inhibition Assay
This protocol is based on standard methodologies for assessing SERT inhibition in rat brain synaptosomes.
-
1. Synaptosome Preparation:
-
Homogenize fresh rat brain tissue (e.g., whole brain minus cerebellum, or specific regions like the striatum or hippocampus) in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the crude synaptosomal fraction) in a suitable assay buffer (e.g., Krebs-Ringer-Henseleit buffer) to a final protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined by a standard method (e.g., BCA assay).
-
-
2. Uptake Inhibition Assay:
-
In a 96-well plate, add synaptosomal suspension to triplicate wells for each condition: Total Uptake (vehicle), Non-specific Uptake (a high concentration of a potent SSRI, e.g., 10 µM citalopram), and Test Compound (varying concentrations of this compound).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding [³H]serotonin to a final concentration near its Km (typically 10-50 nM).
-
Incubate at 37°C for a short period to measure the initial rate of uptake (typically 3-5 minutes).
-
Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
3. Data Analysis:
-
Place filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific uptake by subtracting the mean counts per minute (CPM) of the Non-specific Uptake wells from the mean CPM of the Total Uptake wells.
-
For each concentration of (S)-Alaproclate, calculate the percentage inhibition relative to the specific uptake in the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the (S)-Alaproclate concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Protocol: NMDA Receptor Antagonism via Calcium Imaging
This protocol describes the measurement of NMDA-induced intracellular calcium ([Ca²⁺]i) influx in primary cerebellar granule cells using the ratiometric indicator Fura-2 AM.
-
1. Cell Culture Preparation:
-
Isolate cerebellar granule neurons from postnatal day 7-8 rat pups.
-
Plate the dissociated cells onto poly-L-lysine coated coverslips or multi-well plates.
-
Culture the neurons for 7-10 days in vitro to allow for maturation and expression of functional NMDA receptors.
-
-
2. Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cultured neurons once with loading buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with assay buffer (e.g., Mg²⁺-free HBSS) to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes at room temperature.
-
-
3. Calcium Imaging and Analysis:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with assay buffer.
-
Acquire baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
-
To test for antagonist effects, perfuse the cells with varying concentrations of this compound for a pre-incubation period (e.g., 2-5 minutes).
-
Stimulate the cells by adding a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the continued presence of the antagonist.
-
Record the change in the 340/380 nm fluorescence ratio, which is proportional to the change in [Ca²⁺]i.
-
Calculate the percentage inhibition of the NMDA-induced calcium response for each concentration of (S)-Alaproclate.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting to a sigmoidal dose-response curve.
-
Conclusion
This compound exhibits a distinct pharmacological profile characterized by potent, selective serotonin reuptake inhibition and non-competitive NMDA receptor antagonism. Its stereoselective activity and clear separation from other monoaminergic and classical receptor systems underscore its targeted mechanism. While preclinical hepatotoxicity led to the cessation of its development, the detailed pharmacological data and methodologies presented here provide a valuable technical resource for researchers in pharmacology and neuroscience. The dual SSRI and NMDA antagonist properties of (S)-Alaproclate may serve as a reference for the development of novel therapeutics with multi-target engagement strategies for complex neurological and psychiatric disorders.
References
- 1. dovepress.com [dovepress.com]
- 2. Portico [access.portico.org]
- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2005060968A1 - Combination of a sedative and a neurotransmitter modulator, and methods for improving sleep quality and treating depression - Google Patents [patents.google.com]
- 6. Influence of alaproclate on antipyrine metabolite formation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate Hydrochloride: A Technical Guide to a Selective Serotonin Reuptake Inhibitor with NMDA Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action suggests its potential for investigation in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacological properties of (S)-Alaproclate, including its binding affinities, in vitro and in vivo efficacy, and its effects on intracellular signaling pathways. Detailed experimental protocols are provided to enable replication and further investigation of its unique pharmacological profile.
Introduction
(S)-Alaproclate is the (S)-enantiomer of the racemate Alaproclate, a compound developed as an antidepressant.[1][2] Like other SSRIs, its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3][4] Uniquely, Alaproclate and its (S)-enantiomer also act as non-competitive antagonists of the NMDA receptor, a key player in glutamatergic neurotransmission.[5] This technical guide focuses on the hydrochloride salt of the (S)-enantiomer, which has been shown to be the more potent enantiomer for NMDA receptor antagonism.[5]
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2S)-2-aminopropanoic acid 1-(4-chlorophenyl)-2-methylpropan-2-yl ester hydrochloride |
| Molecular Formula | C₁₃H₁₉Cl₂NO₂ |
| Molecular Weight | 292.2 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Pharmacological Profile
Monoamine Transporter Binding Affinity
| Transporter | Binding Affinity (Ki) |
| Serotonin Transporter (SERT) | Data not available for (S)-enantiomer. Racemate is a potent inhibitor.[1] |
| Norepinephrine (B1679862) Transporter (NET) | Negligible inhibition observed in vivo for the racemate.[1] |
| Dopamine (B1211576) Transporter (DAT) | Weak affinity for the racemate.[1] |
Receptor Binding Profile
Studies on the racemic mixture of Alaproclate have shown that it has a weak affinity for a range of other neurotransmitter receptors, highlighting its selectivity for the serotonin transporter.[1]
| Receptor | Binding Affinity |
| 5-HT Receptors | Weak affinity[1] |
| Histamine H1 Receptor | Weak affinity[1] |
| Alpha-1 Adrenergic Receptor | Weak affinity[1] |
| Alpha-2 Adrenergic Receptor | Weak affinity[1] |
| Dopamine D2 Receptor | Weak affinity[1] |
NMDA Receptor Antagonism
(S)-Alaproclate acts as a non-competitive antagonist at the NMDA receptor. The (S)-enantiomer is more potent than the (R)-enantiomer in this activity.[5]
| Receptor | Activity | IC50 (Racemate) |
| NMDA Receptor | Non-competitive antagonist | 0.3 µM[5] |
Experimental Protocols
In Vitro Serotonin Transporter Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of (S)-Alaproclate for the serotonin transporter using a competitive radioligand binding assay with [³H]citalopram.
Materials:
-
Human platelet membranes (or other SERT-expressing cell membranes)
-
[³H]citalopram (radioligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Multi-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a multi-well plate, add a fixed concentration of [³H]citalopram (typically at its Kd concentration).
-
Add the various concentrations of (S)-Alaproclate or vehicle (for total binding).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of (S)-Alaproclate by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of (S)-Alaproclate that inhibits 50% of the specific binding of [³H]citalopram) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro NMDA Receptor Antagonism Assay in Cerebellar Granule Cells
This protocol outlines a method to assess the NMDA receptor antagonist activity of (S)-Alaproclate by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cerebellar granule cells using a fluorescent calcium indicator.[5]
Materials:
-
Primary cultures of cerebellar granule cells from rat pups
-
Neurobasal medium supplemented with B27 and other necessary components
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
NMDA
-
Glycine (co-agonist)
-
This compound
-
Balanced salt solution (BSS)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Culture cerebellar granule cells on glass coverslips or in multi-well plates suitable for fluorescence imaging.
-
After several days in culture to allow for maturation, load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells with BSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of NMDA and glycine.
-
Record the changes in fluorescence intensity over time, which correspond to changes in [Ca²⁺]i.
-
Analyze the data to determine the inhibitory effect of (S)-Alaproclate on the NMDA-induced calcium influx.
-
Calculate the IC50 value, which is the concentration of (S)-Alaproclate that produces 50% inhibition of the maximal NMDA response.
Signaling Pathways
Serotonin Reuptake Inhibition Pathway
The primary mechanism of action of (S)-Alaproclate as an SSRI involves the blockade of the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
NMDA Receptor Antagonism Pathway
(S)-Alaproclate acts as a non-competitive antagonist at the NMDA receptor, which is a ligand-gated ion channel. By blocking this channel, (S)-Alaproclate can modulate glutamatergic neurotransmission, which may contribute to its overall pharmacological effects.
Conclusion
This compound is a pharmacologically unique compound with a dual mechanism of action as a selective serotonin reuptake inhibitor and a non-competitive NMDA receptor antagonist. Its selectivity for the serotonin transporter, coupled with its stereoselective interaction with the NMDA receptor, makes it a valuable tool for research into the roles of these neurotransmitter systems in various CNS disorders. The experimental protocols provided in this guide offer a framework for the further characterization of (S)-Alaproclate and similar compounds, facilitating the advancement of drug discovery and development in neuroscience.
References
- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (S)-Alaproclate Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate hydrochloride is a pharmacologically active compound that was developed as a selective serotonin (B10506) reuptake inhibitor (SSRI) for the treatment of depression.[1] Belonging to the first generation of SSRIs, its development was ultimately discontinued (B1498344) due to observations of hepatotoxicity in preclinical animal studies.[2][3] Despite its withdrawal from the clinical development pipeline, the preclinical data for (S)-Alaproclate reveals a compound with a dual mechanism of action, also functioning as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][4] This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its pharmacological properties, experimental protocols, and key findings from in vitro and in vivo studies.
Pharmacological Profile
This compound's primary mechanism of action is the inhibition of serotonin (5-HT) reuptake.[5][6] Additionally, it exhibits significant activity as a non-competitive antagonist at the NMDA receptor.[2][4]
Table 1: In Vitro Receptor and Channel Activity of Alaproclate (B1199957)
| Target | Assay Type | Species | Preparation | Value | Reference |
| NMDA Receptor | Inhibition of NMDA-induced currents | Rat | Cultured hippocampal neurons | IC₅₀ = 1.1 µM | [7] |
| Inhibition of NMDA-induced changes in membrane potential and intracellular Ca²⁺ | Rat | Cerebellar granule cells | IC₅₀ = 0.3 µM | [4] | |
| Voltage-Dependent K⁺ Channel | Block of sustained voltage-dependent K⁺ current | Rat | Cultured hippocampal neurons | IC₅₀ = 6.9 µM | [7] |
| Serotonin (5-HT) Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |
| Histamine-H1 Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |
| α1-Adrenergic Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |
| α2-Adrenergic Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |
| Dopamine D2 Receptors | Binding studies | Not Specified | Brain | Practically devoid of action | [8] |
| Muscarinic Receptors | Binding studies | Not Specified | Brain | Negligible action | [8] |
Note: The stereoselectivity of alaproclate has been noted, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer as an NMDA receptor antagonist.[4] Conversely, (+)-Alaproclate was a more potent blocker of K⁺ currents than (-)-alaproclate.[7]
In Vivo Preclinical Studies
(S)-Alaproclate has been evaluated in several animal models to assess its antidepressant-like effects and its impact on neurotransmitter systems.
Antidepressant-like Activity
Alaproclate has demonstrated efficacy in various animal models of depression, including the forced swim test, a modified learned helplessness procedure, the clonidine (B47849) hypothermia test, and a differential-reinforcement-of-low-rates (DRL-72s) schedule.[9] However, it was found to be ineffective in the social dominance paradigm.[9]
Table 2: In Vivo Effects of Alaproclate
| Study Type | Animal Model | Effect | Brain Region(s) | Reference |
| Serotonin Uptake Inhibition | Rat | Potent inhibition of 5-HT uptake | Hippocampus, Hypothalamus > Striatum, Cerebral Cortex > Spinal Cord | [8] |
| Neurotransmitter Levels | Rat | Increased tissue levels of Substance P, Neurokinin A, and Cholecystokinin | Periaqueductal grey | [10] |
| Neurotransmitter Release | Rat | Increased release of Substance P | Periaqueductal grey | [10] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in key preclinical studies of this compound.
In Vitro Electrophysiology: NMDA and K⁺ Channel Blockade
Objective: To characterize the effects of alaproclate on NMDA receptor currents and voltage-dependent potassium (K⁺) currents in cultured rat hippocampal neurons.
Methodology (based on Svensson et al., 1994): [7]
-
Cell Culture: Hippocampal neurons are prepared from fetal rats and cultured for 1-3 weeks.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using patch-pipettes.
-
NMDA Receptor Current Measurement:
-
Neurons are voltage-clamped at -60 mV.
-
NMDA receptor currents are evoked by the application of NMDA (e.g., 10 µM) in a magnesium-free extracellular solution containing glycine.
-
Alaproclate is applied at various concentrations to determine its inhibitory effect on the NMDA-evoked currents.
-
-
Voltage-Dependent K⁺ Current Measurement:
-
Sustained voltage-dependent K⁺ currents are activated by depolarization steps (e.g., from -60 to +40 mV).
-
The effect of different concentrations of alaproclate on these currents is measured.
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC₅₀ values for the blockade of NMDA and K⁺ channel currents.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alaproclate effects on voltage-dependent K+ channels and NMDA receptors: studies in cultured rat hippocampal neurons and fibroblast cells transformed with Kv1.2 K+ channel cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of desipramine, amitriptyline, zimeldine and alaproclate in six animal models used to investigate antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate Hydrochloride: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor. This dual activity makes it a compound of significant interest for researchers in neuropharmacology and drug development. This technical guide provides an in-depth overview of the target engagement and binding affinity of (S)-Alaproclate, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding of its molecular interactions.
Core Target Engagement and Binding Affinity
This compound primarily engages two distinct targets within the central nervous system: the serotonin transporter (SERT) and the NMDA receptor. Its interaction with these targets is characterized by high affinity and specificity, particularly for the SERT.
Serotonin Transporter (SERT)
NMDA Receptor
In addition to its activity at SERT, Alaproclate acts as a non-competitive antagonist of the NMDA receptor. This interaction is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer[1]. The antagonism is reversible and involves the blockade of the ion channel associated with the NMDA receptor[1].
Quantitative Binding Affinity Data
The binding affinity of this compound for its primary targets has been quantified through various in vitro assays. The following tables summarize the available quantitative data.
| Target | Parameter | Value | Species | Assay Type | Reference |
| NMDA Receptor | IC50 | 0.3 µM | Rat (cerebellar granule cells) | NMDA-induced Ca2+ influx | [1] |
Note: While Alaproclate is a potent inhibitor of the serotonin transporter, a specific Ki value for the (S)-enantiomer is not consistently reported in publicly available literature. It is established that Alaproclate competitively inhibits serotonin transport.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the target engagement and binding affinity of this compound.
Radioligand Competition Binding Assay for Serotonin Transporter (SERT) Affinity
This protocol describes a typical radioligand competition binding assay to determine the affinity of a test compound like (S)-Alaproclate for the serotonin transporter.
Objective: To determine the inhibition constant (Ki) of (S)-Alaproclate for SERT by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing human SERT or synaptosomal preparations from rat brain tissue.
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Instrumentation: Scintillation counter, filtration manifold, glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Radioligand at a final concentration near its Kd (e.g., 1 nM [³H]-Citalopram).
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
-
Initiation and Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the (S)-Alaproclate concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Competition Binding Assay.
NMDA Receptor Antagonism Assay using Calcium Imaging
This protocol outlines a method to assess the non-competitive antagonism of NMDA receptors by (S)-Alaproclate using a fluorescent calcium indicator.
Objective: To determine the IC50 of (S)-Alaproclate for the inhibition of NMDA-induced calcium influx in primary neuronal cultures.
Materials:
-
Cell Source: Primary culture of rat cerebellar granule cells.
-
Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Agonist: N-methyl-D-aspartate (NMDA).
-
Co-agonist: Glycine (B1666218).
-
Test Compound: this compound.
-
Buffer: Locke's solution or similar physiological salt solution.
-
Instrumentation: Fluorescence microscope or plate reader capable of ratiometric calcium imaging.
Procedure:
-
Cell Preparation and Dye Loading: Plate the cerebellar granule cells on glass coverslips or in a 96-well plate. Load the cells with the fluorescent calcium indicator (e.g., 5 µM Fura-2 AM) in buffer for 30-60 minutes at 37°C. Wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.
-
Pre-incubation with Antagonist: Incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 10-20 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Fluorescence Measurement: Record the change in fluorescence intensity over time following stimulation. For Fura-2, this involves measuring emission at 510 nm with excitation at 340 nm and 380 nm.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio (F340/F380 for Fura-2). Plot the percentage of inhibition of the NMDA-induced calcium response against the logarithm of the (S)-Alaproclate concentration. Determine the IC50 value using non-linear regression analysis.
Caption: Workflow for NMDA Receptor Antagonism Calcium Imaging Assay.
Signaling Pathways
The dual action of (S)-Alaproclate results in the modulation of two distinct signaling pathways.
Serotonergic Signaling Pathway
By inhibiting SERT, (S)-Alaproclate increases synaptic serotonin levels. This leads to enhanced activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which are G-protein coupled receptors that modulate downstream effectors like adenylyl cyclase and phospholipase C. Chronic administration of SSRIs is also associated with increased expression of Brain-Derived Neurotrophic Factor (BDNF), which promotes neuronal survival and neurogenesis.
Caption: Serotonergic Signaling Pathway Modulation by (S)-Alaproclate.
NMDA Receptor Signaling Pathway
As a non-competitive antagonist, (S)-Alaproclate blocks the ion channel of the NMDA receptor, preventing the influx of Ca2+ that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This inhibition of calcium influx prevents the activation of downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways, which are involved in synaptic plasticity and cell survival.
Caption: NMDA Receptor Signaling Pathway Modulation by (S)-Alaproclate.
Conclusion
This compound is a pharmacologically active compound with a distinct dual mechanism of action, targeting both the serotonin transporter and the NMDA receptor. Its high affinity for SERT and potent non-competitive antagonism of the NMDA receptor underscore its potential as a valuable tool for neuroscience research and as a lead compound in the development of novel therapeutics for psychiatric and neurological disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for further investigation into the nuanced molecular pharmacology of (S)-Alaproclate.
References
(S)-Alaproclate Hydrochloride: A Technical Review of a Dual-Action Neuromodulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate hydrochloride is a pharmacologically unique compound that has garnered interest for its dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Initially developed as an antidepressant, its distinct neurochemical profile suggests potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive literature review of this compound, summarizing key publications, quantitative data, experimental methodologies, and associated signaling pathways.
Physicochemical Properties and Synthesis
Pharmacological Profile
The primary pharmacological actions of (S)-Alaproclate are twofold:
-
Selective Serotonin Reuptake Inhibition (SSRI): (S)-Alaproclate is a potent inhibitor of the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors. This mechanism is the hallmark of SSRI antidepressants.
-
Non-competitive NMDA Receptor Antagonism: (S)-Alaproclate also acts as a non-competitive antagonist at the NMDA receptor.[1] This action is stereoselective, with the (S)-enantiomer being more potent than the (R)-enantiomer in this regard.[1] This property distinguishes it from traditional SSRIs and suggests a broader range of neuro-modulatory effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for (S)-Alaproclate and its enantiomers from various in vitro and in vivo studies.
Table 1: In Vitro Receptor and Transporter Binding and Functional Activity
| Target | Assay Type | Preparation | Ligand/Substrate | (S)-Alaproclate IC50/Ki | Alaproclate (B1199957) (racemic) IC50/Ki | Reference |
| Serotonin Transporter (SERT) | 5-HT Reuptake Inhibition | Rat brain synaptosomes | [³H]5-HT | - | Potent inhibitor | [3] |
| NMDA Receptor | NMDA-induced current inhibition | Cultured rat hippocampal neurons | NMDA | 1.1 µM | 0.3 µM | [1][2] |
| Voltage-gated K+ channels | K+ current inhibition | Cultured rat hippocampal neurons | - | - | 6.9 µM | [3] |
Table 2: In Vivo Pharmacological Effects
| Experimental Model | Species | Effect Measured | (S)-Alaproclate Dose | Alaproclate (racemic) Dose | Reference |
| Forced Swim Test | Rat | Immobility time | - | 40 mg/kg | [3] |
| Learned Helplessness | Rat | Escape failures | - | Effective | [3] |
| Clonidine-induced hypothermia | Rat | Body temperature | - | Effective | [3] |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of methodologies used in key studies of (S)-Alaproclate.
Serotonin Reuptake Inhibition Assay (Radioligand Uptake)
A common method to determine the potency of SERT inhibition is through radioligand uptake assays in synaptosomal preparations.
Protocol Outline:
-
Synaptosome Preparation: Rat brains (typically cortex or hippocampus) are homogenized in a buffered sucrose (B13894) solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.
-
Incubation: Synaptosomes are pre-incubated with varying concentrations of this compound or vehicle control.
-
Radioligand Addition: A known concentration of radiolabeled serotonin, typically [³H]5-HT, is added to the synaptosomal suspension to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized [³H]5-HT.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of (S)-Alaproclate that inhibits 50% of the specific [³H]5-HT uptake (IC50) is calculated by non-linear regression analysis.
NMDA Receptor Antagonism Assay (Electrophysiology)
The antagonistic effect of (S)-Alaproclate on NMDA receptors is often characterized using electrophysiological techniques, such as whole-cell patch-clamp recordings in cultured neurons.
Protocol Outline:
-
Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rats and cultured on coverslips.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to allow for whole-cell voltage-clamp recording.
-
NMDA Application: The neuron is perfused with an external solution containing a known concentration of NMDA to evoke an inward current.
-
(S)-Alaproclate Application: (S)-Alaproclate is then co-applied with NMDA at various concentrations.
-
Current Measurement: The amplitude of the NMDA-evoked current is measured before and after the application of (S)-Alaproclate.
-
Data Analysis: The concentration of (S)-Alaproclate that produces a 50% inhibition of the NMDA-evoked current (IC50) is determined.
Signaling Pathways and Molecular Mechanisms
The dual action of (S)-Alaproclate on both the serotonergic and glutamatergic systems suggests a complex interplay of downstream signaling pathways.
Serotonin Transporter Inhibition Pathway
Inhibition of SERT by (S)-Alaproclate leads to an accumulation of serotonin in the synaptic cleft. This increased serotonin availability enhances the activation of various postsynaptic serotonin receptors (e.g., 5-HT1A, 5-HT2A), which are coupled to different G-protein signaling cascades. A key downstream effect of SSRIs, including (S)-Alaproclate, is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is mediated, at least in part, by 5-HT1A receptor activation.[3] Phosphorylated CREB (pCREB) then translocates to the nucleus and regulates the expression of genes involved in neurogenesis, synaptic plasticity, and cell survival, such as brain-derived neurotrophic factor (BDNF).
NMDA Receptor Antagonism Pathway
As a non-competitive antagonist, (S)-Alaproclate blocks the ion channel of the NMDA receptor, thereby preventing calcium influx into the postsynaptic neuron. This modulation of glutamatergic neurotransmission can have several downstream consequences. For instance, it can influence the activation of calcium-dependent signaling molecules such as CaMKII (Calcium/calmodulin-dependent protein kinase II) and the Ras-ERK (extracellular signal-regulated kinase) pathway. The ERK pathway is a critical regulator of synaptic plasticity and cell survival. By modulating NMDA receptor function, (S)-Alaproclate may influence these pathways, although the specific downstream effects of its antagonistic action in concert with SERT inhibition are still an area of active research.
Conclusion
This compound represents a fascinating pharmacological agent with a dual mechanism of action that targets two critical neurotransmitter systems. Its ability to concurrently modulate serotonergic and glutamatergic pathways suggests a therapeutic potential that may extend beyond that of traditional single-mechanism drugs. Further research, particularly focused on elucidating the detailed downstream signaling consequences of its combined SSRI and NMDA receptor antagonist properties, is warranted to fully understand its therapeutic possibilities and to identify patient populations that may benefit most from this unique neuromodulatory profile. The experimental methodologies outlined in this guide provide a foundation for future investigations into this promising compound.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mood Stabilizer Valproate Promotes ERK Pathway-Dependent Cortical Neuronal Growth and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
(S)-Alaproclate Hydrochloride: A Technical Overview of its Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed in the 1970s by Astra AB (now AstraZeneca) as a potential antidepressant, its clinical development was halted due to significant concerns regarding hepatotoxicity observed in animal studies.[2][3][4] This technical guide provides a comprehensive overview of the known safety and toxicological profile of this compound, drawing from available preclinical data. Due to the discontinuation of its development, publicly available data, particularly regarding genotoxicity, carcinogenicity, and extensive clinical trials, is limited.
Pharmacological Profile
This compound's primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake in the brain.[5] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[6] Additionally, it functions as a non-competitive antagonist at the NMDA receptor, which may contribute to its overall pharmacological effects.[7][8] The S-(-)-enantiomer of alaproclate (B1199957) has been shown to be more potent than the R-(+)-enantiomer.[8]
Non-Clinical Toxicology
The preclinical safety evaluation of this compound identified several target organs for toxicity, with the liver being of primary concern.
Acute Toxicity
Acute toxicity studies were conducted to determine the potential for adverse effects following a single dose.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Value Type | Value | Reference |
| Mouse | Oral | LD50 | 901 mg/kg | [8] |
| Mouse | Intraperitoneal | LD50 | 200 mg/kg | [8] |
| Rat | Intraperitoneal | TDLO | 30 mg/kg | [8] |
LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose
Repeated-Dose Toxicity
Subchronic toxicity studies in rats and dogs revealed dose-dependent adverse effects.
Table 2: Summary of Repeated-Dose Toxicity Studies
| Species | Duration | Route of Administration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Rat | 6 months | Oral | Liver identified as the target organ. Increased liver weights, hepatic atrophy, and diffuse hyperplasia of oval cells and bile ducts were observed at doses ≥ 20 mg/kg/day. | 5 mg/kg/day | |
| Dog | 6 months | Oral | Transient salivation, rough haircoat, focal alopecia, decreased body weight, shortened PQ interval, and a slight increase in systolic blood pressure were observed at 40 mg/kg/day. Some hematological and serum chemistry values were also altered. | 10 mg/kg/day | |
| Rabbit | 6 months | Topical Ocular | No significant systemic or ocular toxicity was observed. | 0.5% TID |
Hepatotoxicity
The most significant toxicological finding that led to the cessation of this compound's development was hepatotoxicity.[2][3][4] In repeated-dose studies in rats, the liver was identified as the primary target organ, with findings including increased liver weights and histopathological changes such as hepatic atrophy and diffuse hyperplasia of oval cells and bile ducts.[1] Mice and rats also exhibited hepatocellular fatty change.[1] The underlying mechanism of this hepatotoxicity is not fully elucidated in the available literature but may involve the formation of reactive metabolites or mitochondrial dysfunction, common mechanisms of drug-induced liver injury.[1][2][9]
Reproductive and Developmental Toxicity
Reproductive toxicology studies were conducted to assess the effects on fertility and fetal development.
Table 3: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Key Findings | NOAEL/NOEL | Reference |
| Segment II | Rat | Female fertility was not impaired, and no teratogenic effects were observed at doses up to 20 mg/kg/day. | - | |
| Segment II | Rabbit | No teratogenic effects were observed at doses up to 80 mg/kg/day. | - | |
| Segment III | Rat | The NOAEL for maternal toxicity was 20 mg/kg/day. No adverse effects on F0 reproduction occurred up to 30 mg/kg/day. The NOAEL for offspring viability and growth was 5 mg/kg/day. | Maternal Toxicity: 20 mg/kg/dayReproductive NOEL: 30 mg/kg/dayOffspring Viability and Growth: 5 mg/kg/day |
Genotoxicity and Carcinogenicity
Drug Interactions
This compound was found to not significantly inhibit the major cytochrome P-450 (CYP-450) isozymes, suggesting a lower potential for metabolic drug-drug interactions.
Experimental Protocols (Representative)
Detailed experimental protocols for the studies on this compound are not publicly available. The following are representative protocols for the types of non-clinical toxicology studies that would have been conducted, based on standard industry and regulatory guidelines.
Acute Oral Toxicity Study (Representative)
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rodents.
-
Test System: Sprague-Dawley rats (one sex, typically females, for dose-ranging, followed by both sexes for the definitive study).
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered once by oral gavage at several dose levels. A control group receives the vehicle only.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is calculated using a recognized statistical method.
Six-Month Repeated-Dose Oral Toxicity Study (Representative)
-
Objective: To evaluate the toxicological profile of this compound following daily oral administration for six months in a rodent and a non-rodent species.
-
Test System: Wistar rats and Beagle dogs.
-
Methodology:
-
The test substance is administered daily by oral gavage (rats) or in gelatin capsules (dogs) at three dose levels. A control group receives the vehicle only.
-
Clinical observations, body weight, and food consumption are recorded regularly.
-
Ophthalmological examinations, electrocardiograms (ECGs), and detailed clinical pathology (hematology, clinical chemistry, urinalysis) are conducted at specified intervals.
-
At the end of the treatment period, animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed.
-
A full range of tissues is collected and processed for histopathological examination.
-
-
Data Analysis: Data are analyzed for dose-related changes compared to the control group to identify target organs of toxicity and determine a NOAEL.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) (Representative)
-
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
The test substance is tested over a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
The test substance is incubated with the bacterial strains.
-
The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative (vehicle) control.
-
Positive controls are used to ensure the validity of the test system.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the pharmacological actions of this compound.
Caption: SSRI Mechanism of Action of (S)-Alaproclate.
Caption: NMDA Receptor Antagonist Mechanism of (S)-Alaproclate.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical toxicology assessment.
Caption: Representative Preclinical Toxicology Workflow.
Conclusion
The preclinical toxicological evaluation of this compound revealed a safety profile that was ultimately deemed unacceptable for further clinical development, primarily due to dose-dependent hepatotoxicity observed in rodent studies. While it demonstrated efficacy as a selective serotonin reuptake inhibitor and NMDA receptor antagonist, the concerns over liver damage were significant. The available data provides valuable insights into the toxicological liabilities of this particular chemical scaffold and underscores the critical importance of comprehensive preclinical safety assessments in drug development. The lack of publicly available genotoxicity and carcinogenicity data represents a significant gap in its complete toxicological profile.
References
- 1. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.toxplanet.com [files.toxplanet.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for (S)-Alaproclate Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate hydrochloride is a versatile pharmacological tool for neuroscience research, exhibiting a dual mechanism of action. It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This unique profile allows for the investigation of the serotonergic system, glutamatergic neurotransmission, and the interplay between these two critical systems in various physiological and pathological processes. Development of Alaproclate was discontinued (B1498344) for clinical use due to observations of liver complications in rodent studies.[3]
These application notes provide detailed protocols for utilizing this compound in key neuroscience research techniques, including in vivo microdialysis, behavioral assays, and electrophysiology.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₃H₁₉Cl₂NO₂ |
| Molecular Weight | 292.2 g/mol |
| CAS Number | 60719-83-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | Store at -20°C for long-term stability. Prepare aqueous solutions fresh daily. |
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
Selective Serotonin Reuptake Inhibition (SSRI): this compound binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4] This action leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[3] The S-(-)-enantiomer is the more potent form for this activity.
-
Non-competitive NMDA Receptor Antagonism: this compound acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor-coupled ion channel.[2] This blockade of the NMDA receptor modulates glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory.
Signaling Pathway Diagrams
Quantitative Data Summary
| Parameter | Target | Species/Tissue | Value | Reference |
| IC₅₀ | NMDA Receptor | Rat cerebellar granule cells | 0.3 µM | [2] |
| Binding Affinity (Ki) | Serotonin Transporter (SERT) | Porcine/Human Platelets | Competitively displaces [³H]imipramine | [1] |
Experimental Protocols
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular serotonin levels in the rat brain following the administration of this compound.
Experimental Workflow:
References
- 1. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Alaproclate Hydrochloride: Application Notes and Experimental Protocols for Preclinical Research
(S)-Alaproclate hydrochloride is a selective serotonin (B10506) reuptake inhibitor (SSRI) that also exhibits non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor. Initially developed as an antidepressant, its progression was halted due to concerns regarding hepatotoxicity. However, its dual mechanism of action makes it a valuable tool for researchers and scientists in drug development to investigate serotonergic and glutamatergic pathways, as well as to study mechanisms of drug-induced liver injury.
These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its experimental use.
Pharmacological Profile
This compound's primary mode of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic levels of serotonin. Additionally, it acts as a non-competitive antagonist at the NMDA receptor, a key player in excitatory neurotransmission. The S-(-)-enantiomer has been shown to be more potent in its action on the NMDA receptor than the R-(+)-enantiomer.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Target | Value | Species/System | Reference |
| IC50 | NMDA Receptor | 0.3 µM | Rat cerebellar granule cells | [1] |
| Ki | Muscarinic Receptor | ~28-40 µM | Rat and Human cerebral cortex and striatum | [2] |
| SERT Binding Affinity (Ki) | Serotonin Transporter (SERT) | Data not available in reviewed literature. One study indicates it inhibits serotonin transport at concentrations lower than those required to block imipramine (B1671792) binding. | Porcine and Human Platelets | [3] |
Signaling Pathways
This compound modulates two key signaling pathways in the central nervous system: the serotonergic and glutamatergic pathways.
Serotonergic Pathway Modulation
By blocking the serotonin transporter (SERT), (S)-Alaproclate increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Caption: Inhibition of Serotonin Reuptake by (S)-Alaproclate.
NMDA Receptor Antagonism
(S)-Alaproclate non-competitively binds to the NMDA receptor, preventing ion flow and dampening glutamatergic signaling. This action is independent of glutamate (B1630785) or glycine (B1666218) binding.
Caption: Non-competitive antagonism of the NMDA receptor by (S)-Alaproclate.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Serotonin Reuptake Inhibition Assay
This protocol is adapted from standard assays for SSRIs and can be used to determine the potency of this compound in inhibiting serotonin reuptake.
Objective: To quantify the inhibition of serotonin transporter (SERT) activity by this compound.
Materials:
-
This compound
-
Rat brain synaptosomes or cells expressing human SERT
-
[³H]-Serotonin (5-hydroxytryptamine)
-
Scintillation fluid
-
Krebs-Ringer-HEPES buffer
-
Standard SSRIs (e.g., fluoxetine) for positive control
Workflow Diagram:
Caption: Workflow for the in vitro serotonin reuptake inhibition assay.
Procedure:
-
Prepare synaptosomes from rat brain tissue or culture cells stably expressing the human serotonin transporter.
-
Resuspend the synaptosomes or cells in Krebs-Ringer-HEPES buffer.
-
In a 96-well plate, add various concentrations of this compound. Include a vehicle control and a positive control (e.g., fluoxetine).
-
Add the synaptosome or cell suspension to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reuptake reaction by adding a fixed concentration of [³H]-Serotonin.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of [³H]-Serotonin taken up by the synaptosomes or cells using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vitro NMDA Receptor Antagonism Assay
This protocol is based on the methodology used to determine the IC50 of alaproclate (B1199957) at the NMDA receptor.[1]
Objective: To measure the antagonistic effect of this compound on NMDA receptor-mediated calcium influx.
Materials:
-
This compound
-
Primary cerebellar granule cell culture (from rats)
-
NMDA and glycine
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Physiological salt solution
-
Fluorescence plate reader or microscope
Workflow Diagram:
Caption: Workflow for the in vitro NMDA receptor antagonism assay.
Procedure:
-
Isolate and culture cerebellar granule cells from neonatal rat pups.
-
After several days in culture, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.
-
Wash the cells with a physiological salt solution.
-
In a microplate, pre-incubate the cells with various concentrations of this compound or a vehicle control for a short period.
-
Stimulate the cells with a solution containing NMDA and its co-agonist, glycine.
-
Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence signal at the appropriate excitation and emission wavelengths.
-
The antagonistic effect of (S)-Alaproclate is determined by its ability to reduce the NMDA-induced calcium influx.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
In Vivo Assessment of Tremor Potentiation in Mice
This protocol is based on a study demonstrating alaproclate's potentiation of muscarinic agonist-induced tremors.[2]
Objective: To evaluate the in vivo effect of this compound on cholinergic system activity.
Animals:
-
Male mice
Materials:
-
This compound
-
Oxotremorine (B1194727) or physostigmine (B191203) (muscarinic agonists)
-
Vehicle (e.g., saline)
Procedure:
-
Habituate the mice to the testing environment.
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10-60 mg/kg). A control group should receive the vehicle.
-
After a set pre-treatment time (e.g., 30 minutes), administer a muscarinic agonist such as oxotremorine or physostigmine to induce tremors.
-
Observe and score the intensity and duration of the tremors for a defined period. A standardized rating scale can be used for scoring.
-
Compare the tremor scores between the (S)-Alaproclate-treated groups and the control group to determine if there is a dose-dependent potentiation of the tremor response.
In Vitro Hepatotoxicity Assay
Given the history of hepatotoxicity with alaproclate, this protocol provides a framework for assessing its potential for liver cell injury.
Objective: To evaluate the cytotoxic effects of this compound on hepatocytes.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture medium and supplements
-
Cell viability assay kit (e.g., MTT, LDH release)
-
Known hepatotoxin as a positive control (e.g., acetaminophen)
Procedure:
-
Seed hepatocytes in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control.
-
After the incubation period, assess cell viability using a standard method:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release Assay: Measures membrane integrity by quantifying the release of lactate (B86563) dehydrogenase into the culture medium.
-
-
Measure the absorbance or fluorescence according to the assay kit instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of this compound that causes 50% cell death (EC50).
References
Preparing (S)-Alaproclate Hydrochloride Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate hydrochloride is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Its dual mechanism of action makes it a valuable tool for in vitro studies in neuroscience and drug discovery, particularly in research related to depression, neurodegenerative diseases, and synaptic plasticity. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of solutions for use in various in vitro assays.
Physicochemical and Pharmacological Properties
A clear understanding of the properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Synonyms | (S)-GEA 654 hydrochloride | [3] |
| Molecular Formula | C₁₃H₁₈ClNO₂ · HCl | [3] |
| Molecular Weight | 292.2 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Primary Mechanisms of Action | Selective Serotonin Reuptake Inhibitor (SSRI), Non-competitive NMDA Receptor Antagonist | [1][2] |
| Reported IC₅₀ Values | - 1.1 µM for NMDA-evoked currents in rat hippocampal neurons- 2.3 µM for increasing SIRT1 levels in N2a murine neuroblastoma cells expressing ApoE4- 6.9 µM for depolarization-induced voltage-dependent potassium currents in rat hippocampal neurons | [3] |
Solution Preparation: Solubility and Stability
Accurate concentration of the test compound is paramount in in vitro assays. The following data, while not exhaustive, provides guidance on solvent selection and solution storage.
| Solvent | Solubility | Notes | Reference |
| Water | Soluble | Readily dissolves in aqueous solutions. | [3][5][6] |
| DMSO (Dimethyl Sulfoxide) | Data not available | Based on common laboratory practice for similar compounds, DMSO is a likely solvent for creating high-concentration stock solutions. It is recommended to keep the final concentration of DMSO in the assay medium at or below 1% to avoid solvent-induced artifacts. | |
| Ethanol (B145695) | Data not available | Similar to DMSO, ethanol can be used to prepare stock solutions. The final concentration in the assay should be minimized. |
-
Prepare fresh solutions for each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Experimental Protocols
The following are general protocols that can be adapted for use with this compound in various in vitro settings. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound that can be serially diluted to working concentrations.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., sterile water, DMSO, or ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the required mass of this compound.
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 292.2 g/mol x 1000 mg/g = 2.922 mg
-
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen solvent (e.g., 1 mL of sterile water, DMSO, or ethanol) to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be required for some solvents, but care should be taken to avoid degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Objective: To prepare serial dilutions of the stock solution to the final concentrations required for the in vitro assay.
Materials:
-
This compound stock solution
-
Appropriate sterile cell culture medium or assay buffer
-
Sterile tubes or 96-well plates for dilution
-
Calibrated pipettes and sterile tips
Protocol:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Example for preparing a 100 µM working solution from a 10 mM stock: Dilute the stock solution 1:100 (e.g., add 1 µL of 10 mM stock to 99 µL of medium).
-
-
Ensure the final solvent concentration is consistent across all conditions, including the vehicle control, and is non-toxic to the cells (typically ≤1% for DMSO).
-
Use the freshly prepared working solutions for your in vitro assay.
In Vitro Assay Considerations
This compound can be evaluated in a variety of in vitro assays to characterize its effects on neuronal cells.
Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurodegenerative diseases and neurotoxicity.[7][8][9][10][11]
-
PC-12 (Rat Pheochromocytoma): A model for studying neuronal differentiation and neuroprotective effects.[12][13][14][15][16]
-
Primary Cortical Neurons: Provide a more physiologically relevant model for studying neuronal function.[17][18][19][20][21]
Example Assay: Neuronal Viability/Toxicity Assay (MTT or LDH Assay)
Objective: To determine the effect of this compound on the viability or toxicity of neuronal cells.
General Protocol Outline:
-
Cell Seeding: Plate the chosen neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (and a vehicle control). Typical concentration ranges for initial screening are from nanomolar to micromolar.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT) or a cytotoxicity assay (e.g., LDH) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability or toxicity relative to the vehicle control. Determine the IC₅₀ or EC₅₀ value if applicable.
Signaling Pathways
To visualize the mechanisms of action of this compound, the following diagrams illustrate the key signaling pathways involved.
Caption: Experimental workflow for in vitro assays.
Caption: SSRI mechanism of action.
Caption: NMDA receptor antagonism.
Safety Precautions
This compound is a research chemical and should be handled with appropriate safety precautions.[22][23][24][25]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and safety protocols. Researchers should always consult the relevant Safety Data Sheet (SDS) and institutional guidelines before handling any chemical.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alaproclate (hydrochloride) | CAS 60719-83-7 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Alaproclate hydrochloride, (R)- | C13H19Cl2NO2 | CID 23622191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 60719-83-7: Alaproclate hydrochloride | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. cyagen.com [cyagen.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. accegen.com [accegen.com]
- 10. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 13. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jdc.jefferson.edu [jdc.jefferson.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 18. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 19. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 20. Primary Culture of Cortical Neurons [bio-protocol.org]
- 21. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 22. targetmol.com [targetmol.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. fishersci.com [fishersci.com]
- 25. henryschein.ca [henryschein.ca]
Application Notes and Protocols for (S)-Alaproclate Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate hydrochloride is a pharmacologically active compound known for its dual mechanism of action. It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This unique profile makes it a compound of interest in neuropharmacological research. Development for clinical use as an antidepressant was discontinued (B1498344) due to observations of hepatotoxicity in animal studies. These application notes provide a summary of reported dosages and detailed administration protocols for the use of this compound in preclinical animal models.
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the reported dosages of (S)-Alaproclate administered in rodent models. It is crucial to note that the optimal dose can vary significantly based on the animal model, the specific research question, and the experimental design.
Table 1: this compound Dosage in Mice
| Strain/Sex | Administration Route | Dosage Range | Experimental Context | Reference |
| Male Mice | Intraperitoneal (i.p.) | 10-60 mg/kg | Potentiation of muscarinic receptor-induced tremors | [2] |
Table 2: this compound Dosage in Rats
| Strain/Sex | Administration Route | Dosage | Experimental Context | Reference |
| Not Specified | Peroral (p.o.) | 20 µmol/kg | Study of effects on neuropeptide levels | [3] |
| Not Specified | Subcutaneous (s.c.) | 20 µmol/kg | Study of effects on neuropeptide levels and release | [3] |
Experimental Protocols
Detailed methodologies for the administration of this compound are critical for ensuring experimental reproducibility and animal welfare. The following are generalized protocols for common administration routes in rodents, which should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Handling: Weigh the mouse to calculate the precise injection volume. Gently restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no blood or fluid is drawn, confirming the needle is in the peritoneal cavity.
-
Administration: Inject the calculated volume of the (S)-Alaproclate solution slowly and steadily.
-
Post-injection: Withdraw the needle and return the mouse to its home cage. Monitor the animal for any adverse reactions.
Protocol 2: Subcutaneous (s.c.) Injection in Rats
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringes (1-3 ml) and needles (23-25 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation: Prepare the dosing solution as described in Protocol 1.
-
Animal Handling: Weigh the rat and calculate the required volume. Restrain the rat securely.
-
Injection Site: The loose skin over the dorsal midline (scruff) is the most common site for subcutaneous injections.
-
Injection: Lift the skin to form a "tent." Clean the area with 70% ethanol. Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Administration: Aspirate to check for blood. If none is present, inject the solution. A small bleb will form under the skin.
-
Post-injection: Withdraw the needle and gently massage the area to aid dispersion. Return the rat to its cage and monitor.
Protocol 3: Oral Gavage (p.o.) in Mice and Rats
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, 0.5% methylcellulose)
-
Appropriately sized gavage needles (flexible or stainless steel with a ball-tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare a solution or suspension of this compound in the chosen vehicle.
-
Animal Handling and Measurement: Weigh the animal to determine the correct volume. Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.
-
Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Administration: Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. Administer the solution slowly.
-
Post-administration: Carefully remove the needle and return the animal to its cage. Observe for any signs of distress, such as difficulty breathing.
Protocol 4: In Vivo Microdialysis in Rats
This advanced technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions following drug administration.
Materials:
-
This compound
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
Analytical system (e.g., HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µl/min) using a microinfusion pump.
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound via a systemic route (e.g., s.c. or i.p.) or through reverse dialysis by including it in the aCSF.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the collected samples using a suitable analytical technique, such as HPLC-ECD, to quantify neurotransmitter concentrations.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow.
Caption: Dual mechanism of (S)-Alaproclate action.
Caption: General workflow for in vivo studies.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro studies on the potentiation of muscarinic receptor stimulation by alaproclate, a selective 5-HT uptake blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Alaproclate hydrochloride in Serotonin Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Alaproclate hydrochloride is a potent and selective pharmacological agent utilized in neuroscience research to investigate the intricacies of the serotonergic system. It functions primarily as a selective serotonin (B10506) reuptake inhibitor (SSRI), effectively increasing the extracellular concentration of serotonin (5-HT) in the synaptic cleft.[1][2][3][4] Additionally, (S)-Alaproclate exhibits a distinct secondary activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] This dual mechanism of action makes it a valuable tool for dissecting the roles of both serotonin and glutamate (B1630785) signaling in various physiological and pathological processes.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental research applications.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), a presynaptic protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, (S)-Alaproclate leads to an accumulation of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced signaling is implicated in the modulation of mood, cognition, and other central nervous system functions.
Furthermore, (S)-Alaproclate acts as a non-competitive antagonist at the NMDA receptor, a key player in excitatory glutamatergic neurotransmission.[5] This action is stereoselective, with the (S)-enantiomer being more potent.[5] This secondary activity allows for the investigation of the interplay between the serotonergic and glutamatergic systems.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound based on available literature.
Table 1: Receptor Binding and Functional Activity
| Parameter | Target | Species | Value | Reference |
| IC50 | NMDA Receptor | Rat (cerebellar granule cells) | 0.3 µM | [5] |
| Activity | Serotonin Transporter (SERT) | Porcine/Human (platelets) | Competitive Inhibitor | [1] |
Note: A specific Ki or IC50 value for (S)-Alaproclate at the serotonin transporter is not consistently reported in the readily available literature. However, it is characterized as a potent and selective serotonin reuptake inhibitor.
Table 2: In Vivo Effects on Serotonin Uptake
| Brain Region | Effect | Species | Reference |
| Hippocampus | Most Potent Inhibition | Rat | [1] |
| Hypothalamus | Potent Inhibition | Rat | [1] |
| Striatum | Moderate Inhibition | Rat | [1] |
| Cerebral Cortex | Moderate Inhibition | Rat | [1] |
| Spinal Cord | Low Potency Inhibition | Rat | [1] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for SERT Occupancy
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the serotonin transporter (SERT) in brain tissue homogenates.
Materials:
-
This compound
-
Radioligand (e.g., [3H]-Citalopram or [3H]-Paroxetine)
-
Brain tissue (e.g., rat hippocampus or prefrontal cortex)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled SSRI (e.g., 10 µM fluoxetine) for non-specific binding.
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the prepared membrane suspension (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of (S)-Alaproclate that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Serotonin Levels
This protocol outlines the procedure for in vivo microdialysis to measure changes in extracellular serotonin levels in a specific brain region of a freely moving animal following the administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cut-off suitable for serotonin)
-
Guide cannula
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)
-
Anesthetic (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover from surgery for at least 5-7 days.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 1-2 hours.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of extracellular serotonin levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe for local administration).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at the same regular intervals for several hours following drug administration.
-
Sample Analysis: Analyze the serotonin concentration in the collected dialysate samples using HPLC-ED or LC-MS.
-
Data Analysis: Express the serotonin concentrations as a percentage of the mean baseline values. Plot the percentage change in extracellular serotonin over time. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the significance of the drug effect.
Application Notes
-
Selectivity: this compound is highly selective for the serotonin transporter over other monoamine transporters, such as those for norepinephrine (B1679862) and dopamine.[1] This selectivity makes it a precise tool for isolating the effects of enhanced serotonergic neurotransmission.
-
Regional Brain Effects: As indicated in Table 2, (S)-Alaproclate demonstrates regional differences in its ability to block serotonin uptake.[1] Researchers should consider these differences when designing experiments and interpreting results. The high potency in the hippocampus and hypothalamus suggests its utility in studying the role of serotonin in learning, memory, and neuroendocrine regulation.
-
Dual Action - SSRI and NMDA Receptor Antagonist: The dual activity of (S)-Alaproclate allows for the investigation of the combined effects of serotonin enhancement and NMDA receptor blockade. This is particularly relevant for studies on synaptic plasticity, neuroprotection, and the pathophysiology of disorders where both neurotransmitter systems are implicated, such as depression and neurodegenerative diseases.
-
Stereoselectivity: The (S)-enantiomer of Alaproclate is the more potent form for its NMDA receptor antagonist activity.[5] It is crucial for researchers to use the (S)-enantiomer to ensure the highest potency and to maintain consistency in experimental results.
-
Considerations for In Vivo Studies: When conducting in vivo experiments, it is important to consider the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, to determine appropriate dosing and timing of measurements.
By utilizing the information and protocols provided in these application notes, researchers can effectively employ this compound as a tool to further unravel the complex roles of the serotonin and glutamate pathways in brain function and disease.
References
- 1. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alaproclate - Wikipedia [en.wikipedia.org]
- 5. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-Alaproclate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (S)-Alaproclate hydrochloride in various samples. The protocols are designed to be readily implemented in a laboratory setting for applications such as pharmacokinetic studies, formulation analysis, and quality control.
Introduction
Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that was developed as an antidepressant. It possesses a single chiral center, and its pharmacological activity resides primarily in the (S)-enantiomer. Therefore, the stereoselective quantification of (S)-Alaproclate is crucial for research and development, as well as for clinical and forensic toxicology. This document outlines a validated enantioselective High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma.
Analytical Methods Overview
The primary analytical technique for the enantioselective quantification of Alaproclate is chiral High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines.
For the analysis of (S)-Alaproclate in biological matrices such as plasma, serum, or urine, a robust sample preparation procedure is essential to remove interfering endogenous components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
This document details a chiral HPLC-UV method, which offers a balance of selectivity, sensitivity, and accessibility for many laboratories.
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical validated enantioselective HPLC-UV method for the quantification of (S)-Alaproclate in human plasma. This data is representative and may vary based on specific instrumentation and laboratory conditions.
| Parameter | Performance Characteristic |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Limit of Detection (LOD) | 3 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Selectivity | No interference from endogenous plasma components or the (R)-enantiomer |
| Stability (Freeze-Thaw, 3 cycles) | Stable |
| Stability (Short-term, 24h at RT) | Stable |
Experimental Protocols
Chiral HPLC-UV Method for (S)-Alaproclate in Human Plasma
This protocol describes the sample preparation and chromatographic conditions for the enantioselective analysis of Alaproclate in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This procedure is designed to extract Alaproclate from human plasma while minimizing matrix effects.
-
Materials:
-
Human plasma samples
-
This compound and (R)-Alaproclate hydrochloride reference standards
-
Internal Standard (IS) solution (e.g., a structurally similar chiral amine)
-
1 M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Hydrochloric Acid (HCl)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
HPLC vials
-
-
Procedure:
-
Pipette 1.0 mL of human plasma into a 15 mL centrifuge tube.
-
Spike with the appropriate volume of internal standard solution.
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Vortex for 30 seconds.
-
Add 5.0 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
2. Chromatographic Conditions
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
-
Mobile Phase:
-
n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
-
Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 220 nm
-
3. Method Validation
The analytical method should be validated according to international guidelines (e.g., ICH, FDA) to ensure its suitability for the intended application. Key validation parameters include:
-
Specificity/Selectivity: Assessed by analyzing blank plasma samples from multiple sources to ensure no endogenous components interfere with the peaks of the Alaproclate enantiomers or the internal standard.
-
Linearity: Determined by analyzing a series of calibration standards at different concentrations to establish the relationship between analyte concentration and detector response.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C, to ensure the integrity of the analyte in the biological matrix.
Visualizations
Caption: Workflow for the quantification of (S)-Alaproclate in plasma.
Caption: Principle of chiral separation of Alaproclate enantiomers.
Application Note: Chiral High-Performance Liquid Chromatography Method for the Analysis of (S)-Alaproclate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chiral separation and quantitative analysis of (S)-Alaproclate hydrochloride in bulk drug substance and biological matrices. Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI), possesses a chiral center, making the analysis of its specific enantiomer, (S)-Alaproclate, crucial for pharmaceutical development and quality control.[1][2][3] This method utilizes chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase to achieve efficient enantiomeric separation.[1][4][5][6][7][8] Protocols for sample preparation from human plasma, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are also provided to enable pharmacokinetic and metabolic studies.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Introduction
Alaproclate is a selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1][2][3] It contains a stereocenter, and thus exists as two enantiomers, (S)-Alaproclate and (R)-Alaproclate. As is common with chiral drugs, the different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the specific (S)-enantiomer is of significant importance in drug development and for ensuring the quality and safety of the active pharmaceutical ingredient (API).[2][4][6][7] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used and effective technique for the separation and analysis of enantiomers in the pharmaceutical industry.[1][4][5][6][7][8] This application note details a proposed HPLC method for the successful chiral separation of this compound.
Chemical and Physical Properties of Alaproclate Hydrochloride
| Property | Value |
| Chemical Formula | C₁₃H₁₉Cl₂NO₂ |
| Molecular Weight | 292.2 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate hydrochloride |
HPLC Method Protocol
This protocol is a recommended starting point for the chiral analysis of this compound. Method optimization and validation are required for specific applications.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary HPLC system with UV detector |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP)[27] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
Reagents and Materials:
-
This compound reference standard
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diethylamine (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Human plasma (for biological sample analysis)
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation Protocols for Biological Matrices (Human Plasma)
The selection of the sample preparation method depends on the required sensitivity, sample volume, and the nature of the analytical study. Three common methods are detailed below.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput screening.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[10][15][17][19][20][28]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 10 µL into the HPLC system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT and is suitable for methods requiring higher sensitivity.
-
To 200 µL of human plasma in a glass tube, add a suitable internal standard.
-
Add 1 mL of an appropriate extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.[18]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 10 µL into the HPLC system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, making it ideal for trace-level analysis.
-
Condition the SPE Cartridge: Use a suitable C18 SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with a suitable buffer) onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute: Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject 10 µL into the HPLC system.
Data Presentation
Table 1: HPLC Method Parameters and Expected Performance
| Parameter | Value |
| Retention Time of (S)-Alaproclate | To be determined experimentally |
| Retention Time of (R)-Alaproclate | To be determined experimentally |
| Resolution (Rs) between enantiomers | > 1.5 |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 2: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85-95% | 90-105% | > 95% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Visualizations
Caption: Experimental workflow for HPLC analysis of (S)-Alaproclate HCl.
Caption: Workflow for preparing biological samples for HPLC analysis.
Conclusion
This application note provides a comprehensive framework for the development of a robust and reliable chiral HPLC method for the analysis of this compound. The proposed method, utilizing a polysaccharide-based chiral stationary phase, is expected to provide excellent enantiomeric resolution. The detailed sample preparation protocols for human plasma offer flexibility for various research and development needs, from high-throughput screening to sensitive bioanalytical studies. It is essential to perform method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the results for any specific application.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. chiraltech.com [chiraltech.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. academic.oup.com [academic.oup.com]
- 15. organomation.com [organomation.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. btrc-charity.org [btrc-charity.org]
- 21. Determination of nine mental drugs in human plasma using solid-phase supported liquid-liquid extraction and HPLC-MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. ijisrt.com [ijisrt.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
Application Note and Protocol for the Detection of (S)-Alaproclate Hydrochloride using LC-MS/MS
This document provides a detailed protocol for the detection and quantification of (S)-Alaproclate hydrochloride in biological matrices, such as human serum or plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the field of drug development and clinical toxicology.
Introduction
(S)-Alaproclate is a selective serotonin (B10506) reuptake inhibitor (SSRI) that has been studied for its antidepressant properties. Accurate and sensitive quantification of (S)-Alaproclate in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays.[1] This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of (S)-Alaproclate.
Principle of the Method
The method involves the extraction of (S)-Alaproclate and an internal standard (IS) from a biological matrix, followed by separation using reverse-phase liquid chromatography. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., (S)-Alaproclate-d4)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (≥98%)
-
Human serum/plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
Experimental Protocols
Standard and Sample Preparation
4.1.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., (S)-Alaproclate-d4) in methanol.
-
Working Solutions: Prepare serial dilutions of the (S)-Alaproclate stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
4.1.2. Sample Preparation
A common and effective method for sample cleanup is protein precipitation.[2]
-
To 100 µL of serum or plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard at an appropriate concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.[3]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).[4]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Alternatively, Solid Phase Extraction (SPE) can be used for cleaner samples.[5]
LC-MS/MS Instrumentation and Conditions
4.2.1. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Poroshell 120 EC-C18, 3.0 mm × 50 mm, 2.7 µm) is suitable for the separation of antidepressants.[3]
-
Mobile Phase A: 0.1% formic acid in water (or 2 mM ammonium acetate in water).[3]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. An example gradient is provided in the table below.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
| Caption: Example LC Gradient Elution Program. |
4.2.2. Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for antidepressants due to their amine moieties.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Gas Temperature: 350°C.[8]
-
Gas Flow: As per instrument manufacturer's recommendations (e.g., Gas1 at 60 psi, Gas2 at 50 psi).[7]
-
Capillary Voltage: 3500 V.[8]
MRM Transitions: The specific precursor and product ions, as well as collision energies, need to be optimized for (S)-Alaproclate and the chosen internal standard. The theoretical exact mass of the (S)-Alaproclate free base is 211.1124 g/mol . Therefore, the protonated precursor ion [M+H]+ would be approximately m/z 212.1.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (S)-Alaproclate | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
| Caption: Mass Spectrometry MRM Transitions (to be optimized experimentally). |
Data Presentation and Method Validation
Quantitative Data Summary
Method validation should be performed according to regulatory guidelines. The following parameters should be assessed.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% (90-110% for non-L/ULOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Caption: Typical Method Validation Acceptance Criteria. |
Visualizations
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow for (S)-Alaproclate Detection.
Logical Relationship of LC-MS/MS Components
Caption: Functional Components of the LC-MS/MS System.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
(S)-Alaproclate hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with (S)-Alaproclate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? this compound is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2][3] Its primary function is to block the serotonin transporter (SERT), leading to increased serotonin levels in the brain.[1][2] This compound was developed as an antidepressant but its development was discontinued (B1498344) due to observations of liver complications in animal studies.[3][4] In addition to its SSRI activity, it has been found to act as a non-competitive NMDA receptor antagonist.[3][4]
Q2: What are the typical physical properties of this compound? this compound is typically a white to off-white crystalline powder.[1] It is soluble in water, which allows for its use in various pharmaceutical formulations.[1][5]
Q3: What are the most common issues when working with this compound in the lab? The most frequently encountered challenges are related to its solubility in different solvent systems and its chemical stability under various storage and experimental conditions. Inconsistent solubility can lead to inaccurate dosing, while degradation can affect experimental outcomes.
Troubleshooting Guide: Solubility Issues
Problem: Difficulty dissolving this compound or observing precipitation in stock solutions.
Solution: Solubility is dependent on the solvent, pH, and temperature. The following information provides guidance on achieving and maintaining the solubility of the compound.
Data Presentation: Solubility Profile
| Solvent | Solubility | Temperature | Notes |
| Water | Soluble[1][5] | Room Temp (20-25°C) | A predicted solubility value is 0.0377 mg/mL.[4] |
| DMSO | Soluble | Room Temp (20-25°C) | Common solvent for preparing concentrated stock solutions. |
| Ethanol | Soluble | Room Temp (20-25°C) | Often used for in vivo and in vitro studies. |
| PBS (pH 7.4) | Moderately Soluble | Room Temp (20-25°C) | Solubility may be lower than in pure water; check for precipitation. |
Experimental Protocols: Solubility Determination (Shake-Flask Method)
This standard method can be used to determine the saturation solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., water, PBS) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully collect a precise volume of the clear supernatant.
-
Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.
Mandatory Visualization: Troubleshooting Workflow for Solubility
Caption: Logical steps to troubleshoot this compound solubility.
Troubleshooting Guide: Stability Issues
Problem: Suspected degradation of this compound in solid form or in solution, leading to inconsistent experimental results.
Solution: The stability of the compound is influenced by storage conditions such as temperature, light, and pH. Adherence to proper storage and handling protocols is critical.
Data Presentation: Stability and Storage Recommendations
| Form | Storage Condition | Recommended Duration | Notes |
| Solid Powder | -20°C, desiccated, dark | Years | Protect from moisture and light. |
| Aqueous Solution | 4°C, dark | Weeks | Prone to microbial growth; use sterile buffer. |
| Aqueous Solution | -20°C or -80°C, dark | Months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C or -80°C, dark | Months to a year | Ensure DMSO is anhydrous to prevent hydrolysis. |
Experimental Protocols: HPLC-Based Stability Assessment
This protocol outlines a method to assess the chemical stability of this compound under specific conditions.
-
Reference Standard: Prepare a fresh solution of this compound at a known concentration and immediately analyze it via HPLC to obtain a t=0 reference chromatogram and peak area.
-
Sample Preparation: Prepare identical solutions and store them under the desired stress conditions (e.g., 40°C/75% RH for accelerated stability, or exposure to UV light for photostability).[6][7]
-
Time-Point Analysis: At predetermined intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from the stress condition samples.
-
HPLC Analysis: Analyze each aliquot using a validated, stability-indicating HPLC method. The method must be able to separate the intact this compound peak from any potential degradant peaks.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the t=0 reference. A decrease in the main peak area, often accompanied by the appearance of new peaks, indicates degradation. Calculate the percentage of the compound remaining.
Mandatory Visualization: Serotonin Reuptake Inhibition Pathway
References
Optimizing (S)-Alaproclate hydrochloride concentration for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (S)-Alaproclate hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the active enantiomer of Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2][3] Its primary mechanism is to block the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2][4] Development for its use as an antidepressant was halted due to observations of hepatotoxicity in animal studies.[5][6]
Q2: What is the secondary mechanism of action for (S)-Alaproclate?
A2: In addition to its SSRI activity, (S)-Alaproclate also functions as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][7][8] The (S)-enantiomer is more potent in this regard than the (R)-enantiomer.[7][]
Q3: What are the recommended starting concentrations for cell-based assays?
A3: A literature search is the best starting point to find an appropriate concentration range used in similar cell types.[10] If specific data is unavailable, a broad dose-response experiment is recommended. A common approach is to start with a wide range of concentrations, for example from 1 nM to 100 µM, using serial dilutions.[11] One study noted an IC50 value of 0.3 µM for the noncompetitive antagonism of the NMDA receptor in cerebellar granule cells.[7]
Q4: How should I prepare a stock solution of this compound?
A4: The solubility and storage conditions for this compound should be obtained from the product data sheet provided by the supplier.[10] Common solvents for similar compounds in cell-based assays include sterile water, phosphate-buffered saline (PBS), or dimethyl sulfoxide (B87167) (DMSO).[10] When using a solvent like DMSO, it is crucial to have a vehicle control in your experiment that contains the same final concentration of the solvent as the highest compound concentration wells.[11]
Experimental Protocols & Data Presentation
A critical step in any in vitro assay is the determination of the optimal compound concentration, which should elicit a reproducible biological response without causing non-specific effects or cytotoxicity.[11]
Protocol 1: Dose-Response Curve for Efficacy (EC50/IC50 Determination)
This protocol helps determine the concentration of (S)-Alaproclate that produces 50% of the maximal response (EC50) or 50% inhibition (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) and allow them to attach overnight.[11]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent. Perform a serial dilution (e.g., 10-point, 3-fold dilution) in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (S)-Alaproclate. Include wells for "untreated" (no compound) and "vehicle control" (solvent only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), which should be consistent across experiments.[11]
-
Assay Readout: Perform the specific functional assay (e.g., cAMP measurement, reporter gene assay, or calcium mobilization) according to the manufacturer's instructions.[11][12]
-
Data Analysis: Plot the response against the log of the compound concentration. Use non-linear regression analysis to fit a sigmoidal curve and determine the EC50 or IC50 value.[11]
Protocol 2: Cytotoxicity Assay (e.g., MTT Assay)
This protocol is essential to ensure that the observed effects are not due to cell death.
-
Seeding and Treatment: Follow steps 1-3 from the Dose-Response protocol above.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C to allow viable cells to convert MTT to formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces cell viability by 50% is the CC50 (cytotoxic concentration 50%).
Data Summary Tables
Use the following tables to organize your experimental results.
Table 1: Efficacy of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 / EC50 (µM) |
|---|---|---|---|
| e.g., SH-SY5Y | cAMP Accumulation | 24 | User-determined |
| e.g., HEK293 | NMDA Antagonism | 48 | User-determined |
| Cerebellar Granule| NMDA Antagonism | N/A | 0.3[7] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (hrs) | CC50 (µM) |
|---|---|---|---|
| e.g., SH-SY5Y | MTT | 24 | User-determined |
| e.g., SH-SY5Y | MTT | 48 | User-determined |
| e.g., HEK293 | MTT | 48 | User-determined |
Visual Guides: Pathways and Workflows
Signaling Pathway of this compound
(S)-Alaproclate primarily acts as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition increases the concentration of serotonin (5-HT) in the synaptic cleft, enhancing its binding to postsynaptic receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alaproclate - Wikipedia [en.wikipedia.org]
- 4. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (S)-Alaproclate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Alaproclate hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing high variability in the inhibitory effect of this compound on serotonin (B10506) reuptake between experiments. What could be the cause?
A1: Inconsistent results in serotonin reuptake assays can stem from several factors. This compound is a selective serotonin reuptake inhibitor (SSRI), and the effectiveness of SSRIs can be influenced by experimental conditions.
-
Cell Line Variability: If using cell lines (e.g., JAR or HEK293 cells transfected with the serotonin transporter), passage number and cell health can significantly impact transporter expression levels. Ensure you are using cells within a consistent and low passage number range.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can affect the assay's outcome. Refer to established protocols for serotonin reuptake assays for consistent results.[1]
-
Compound Stability: Ensure the this compound solution is freshly prepared and properly stored. Degradation of the compound will lead to reduced potency. While stable for an extended period when stored correctly at -20°C, repeated freeze-thaw cycles of stock solutions should be avoided.[2]
Q2: My results for NMDA receptor antagonism are not consistent. Why might this be happening?
A2: this compound also acts as a non-competitive NMDA receptor antagonist.[3][4][5] The function of this type of antagonist can be sensitive to the experimental setup.
-
Receptor Activation State: Non-competitive antagonists like (S)-Alaproclate may bind within the ion channel. Their ability to block the receptor can be dependent on the channel being in an open state, which requires the presence of both glutamate (B1630785) and a co-agonist like glycine.[6] Ensure your assay conditions include appropriate concentrations of NMDA and a co-agonist to stimulate receptor activation consistently.
-
Stereoselectivity: The (S)-(-)-enantiomer of alaproclate (B1199957) is more potent as an NMDA receptor antagonist than the R-(+)-enantiomer.[2] Confirm the stereoisomeric purity of your compound, as contamination with the less active enantiomer could lead to variability.
-
Off-Target Effects: Some non-competitive NMDA receptor antagonists are known to interact with other receptors, which could indirectly influence your results.[7] While alaproclate is considered selective for the serotonin transporter, its NMDA receptor activity could be modulated by other signaling pathways activated in your experimental model.
Q3: I am seeing unexpected off-target effects in my cell culture experiments. What could be the reason?
A3: While (S)-Alaproclate is known for its selectivity for the serotonin transporter, it does have other biological activities that could manifest as off-target effects, particularly at higher concentrations.
-
NMDA Receptor Antagonism: As mentioned, (S)-Alaproclate is a non-competitive NMDA receptor antagonist.[2][3] If your experimental system expresses NMDA receptors, you may observe effects related to the inhibition of glutamatergic signaling.
-
Potassium Channel Inhibition: Alaproclate has been shown to inhibit voltage-dependent potassium currents in rat hippocampal neurons.[2] This could lead to changes in cellular excitability and membrane potential.
-
Hepatotoxicity: Development of alaproclate was discontinued (B1498344) due to observations of liver complications in animal studies.[4][5] This suggests a potential for cytotoxicity in liver-derived cell lines or primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of this compound is as a selective serotonin reuptake inhibitor (SSRI).[3][8][9] It binds to the serotonin transporter (SERT), blocking the reabsorption of serotonin from the synaptic cleft and thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.
Q2: What is the secondary mechanism of action of this compound?
A2: this compound also functions as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability.[2] It is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q4: In which experimental models has (S)-Alaproclate been used?
A4: (S)-Alaproclate has been used in a variety of research models, including:
-
In vivo studies in rats to investigate its effects on spatial navigation and substance P levels.[8][10]
-
Studies in rat hippocampal neurons to examine its effects on NMDA-evoked currents and voltage-dependent potassium currents.[2]
-
Preclinical studies for its potential as an antidepressant.[4]
Q5: What is the stereoselectivity of alaproclate's activity?
A5: The (S)-(-)-enantiomer of alaproclate is more potent than the R-(+)-enantiomer in its activity as an NMDA receptor antagonist.[2]
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Alaproclate
| Target | Experimental System | IC50 | Reference |
| NMDA-evoked currents | Rat hippocampal neurons | 1.1 µM | [2] |
| Depolarization-induced voltage-dependent potassium currents | Rat hippocampal neurons | 6.9 µM | [2] |
| Sirtuin 1 (SIRT1) levels | N2a murine neuroblastoma cells expressing ApoE4 | 2.3 µM | [2] |
Table 2: Effective Concentrations (EC50) of Alaproclate for Serotonin Depletion Inhibition in Rat Brain Regions
| Brain Region | EC50 (mg/kg) |
| Hippocampus | 4 |
| Hypothalamus | 8 |
| Striatum | 12 |
| Cerebral Cortex | 18 |
| Data from inhibition of serotonin depletion induced by 4-methyl-α-ethyl-m-tyramine. |
Experimental Protocols
Serotonin Reuptake Inhibition Assay (Adapted from general protocols)
This protocol provides a general framework. Specific parameters should be optimized for your experimental system.
-
Cell Culture: Culture human placental choriocarcinoma (JAR) cells, which endogenously express the serotonin transporter, in appropriate media and conditions.[1]
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in assay buffer.
-
Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add [3H]serotonin to each well and incubate for a specific duration (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
NMDA Receptor Antagonism Assay using Calcium Imaging (Conceptual Protocol)
This protocol outlines a conceptual approach based on the known mechanism of action.
-
Cell Culture: Culture primary cerebellar granule cells or a suitable neuronal cell line expressing NMDA receptors.[2]
-
Cell Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Application:
-
Perfuse the cells with a baseline buffer.
-
Apply a solution containing this compound at the desired concentration.
-
Stimulate the cells with a solution containing NMDA and a co-agonist (e.g., glycine).
-
-
Data Acquisition: Measure the changes in intracellular calcium concentration using a fluorescence microscope and appropriate imaging software.
-
Data Analysis: Quantify the reduction in the NMDA-induced calcium response in the presence of this compound to determine its inhibitory effect.
Visualizations
Caption: Mechanism of this compound as an SSRI.
Caption: Non-competitive antagonism of the NMDA receptor by (S)-Alaproclate.
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alaproclate - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Alaproclate Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving (S)-Alaproclate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is the S-enantiomer of Alaproclate, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. Additionally, (S)-Alaproclate has been shown to act as a potent, reversible, and noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This dual activity makes it a subject of interest in neuropharmacology research.
Q2: What are the common sources of variability in experiments with this compound?
A2: Variability in experiments with this compound can arise from several factors:
-
Compound Stability and Handling: Improper storage and handling can lead to degradation of the compound.[2][3] Factors such as temperature, light exposure, and pH of solutions can affect its stability.
-
Animal-Related Factors: In in vivo studies, inter-individual differences in metabolism, stress levels, and the microbiome of animal subjects can contribute to variability.[4] The strain, age, and sex of the animals are also important considerations.[5][6]
-
Experimental Procedures: Inconsistencies in drug administration, timing of behavioral tests, and environmental conditions of the laboratory can introduce significant variability.[7][8]
-
Assay Conditions: For in vitro experiments, variations in cell line passages, reagent concentrations, and incubation times can affect the results.
Q3: How should this compound be prepared for in vivo and in vitro studies?
A3: For in vitro studies, this compound can typically be dissolved in aqueous buffers. For in vivo administration, if solubility in saline is limited at the desired concentration, co-solvents or other vehicles may be necessary. It is crucial to establish the solubility and stability in the chosen vehicle and to ensure its compatibility with the administration route (e.g., oral gavage, intraperitoneal injection).[9][10] A common practice is to prepare fresh solutions daily to minimize degradation.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in serotonin reuptake inhibition assay | Inconsistent cell plating or cell health. | Ensure uniform cell seeding density and monitor cell viability. Use cells within a consistent passage number range. |
| Instability of this compound in the assay buffer. | Prepare fresh drug solutions for each experiment. Assess the stability of the compound in the assay buffer over the experiment's duration. | |
| Inaccurate pipetting of reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected results in NMDA receptor antagonism assay | Incorrect concentration of NMDA or co-agonist (glycine/D-serine). | Verify the concentrations of all agonists and co-agonists. |
| Changes in membrane potential affecting voltage-dependent block. | Monitor and control the membrane potential of the cells if using electrophysiology. | |
| Interference from other compounds in the media. | Use a defined, serum-free media for the assay where possible to reduce confounding factors. |
In Vivo Experiments
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent behavioral effects in the Forced Swim Test | Animal stress from handling and injection. | Acclimatize animals to the experimental room and handling for several days before the experiment.[11] |
| Variability in drug administration. | Ensure consistent and accurate dosing by trained personnel. For oral gavage, use appropriate technique to avoid esophageal injury.[9] | |
| Differences in the time of day of testing. | Conduct behavioral testing at the same time each day to minimize circadian rhythm effects. | |
| Lack of dose-dependent response | Poor bioavailability of the compound. | Investigate the pharmacokinetic profile of this compound in the specific animal model and administration route. |
| Saturation of the therapeutic target at the tested doses. | Test a wider range of doses, including lower concentrations. | |
| Rapid metabolism of the compound. | Consider the timing of the behavioral or physiological measurements in relation to the known half-life of the drug. |
Quantitative Data
Table 1: Potency of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (NMDA Receptor Antagonism) | 0.3 µM | Cerebellar granule cells | [1] |
Experimental Protocols
Serotonin Reuptake Inhibition Assay (In Vitro)
This protocol is adapted from methods used for assessing SSRI activity in cell lines endogenously expressing the serotonin transporter (SERT), such as JAR cells.[12][13]
-
Cell Culture: Culture JAR cells in appropriate media and conditions until they reach 80-90% confluency.
-
Plating: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer.
-
Prepare a solution of [³H]serotonin in assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Initiate the uptake by adding [³H]serotonin to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Forced Swim Test (In Vivo)
This protocol is a standard method for assessing antidepressant-like activity in rodents.[14][15][16]
-
Animals: Use male mice (e.g., C57BL/6J strain), group-housed, and acclimatized to the laboratory for at least one week.
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the drug or vehicle via intraperitoneal (IP) injection or oral gavage at a consistent time before the test (e.g., 30-60 minutes).
-
-
Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
Record the behavior for a 6-minute period.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only minimal movements to keep its head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Workflow for an in vivo behavioral study with this compound.
Caption: Dual mechanism of action of this compound.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneurology.com [jneurology.com]
- 7. downstate.edu [downstate.edu]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
Technical Support Center: (S)-Alaproclate Hydrochloride Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways and byproducts of (S)-Alaproclate hydrochloride. The information presented is based on established principles of forced degradation studies and the chemical structure of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2] This information is critical for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life.
Q2: What are the typical stress conditions used in a forced degradation study of this compound?
A2: Typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1] These conditions are designed to accelerate the degradation process to generate degradation products that might be observed under long-term storage conditions.
Q3: What are the likely degradation pathways for this compound based on its structure?
A3: Based on its chemical structure, which includes an ester linkage, a secondary amine, and a chlorophenyl group, the following degradation pathways are plausible:
-
Hydrolysis: The ester bond is susceptible to cleavage under both acidic and basic conditions, which would be a primary degradation pathway.
-
Oxidation: The secondary amine and the benzylic position are potential sites for oxidation.
-
Photodegradation: The aromatic ring system may absorb UV light, leading to photolytic degradation.
Q4: How can I identify the degradation byproducts of this compound?
A4: Degradation byproducts are typically identified using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying degradants.[2] Nuclear magnetic resonance (NMR) spectroscopy can be used to further elucidate the structure of isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[2] |
| Complete degradation of this compound is observed. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time). |
| Poor resolution between the parent drug and degradation peaks in HPLC. | The chromatographic method is not optimized for separating the parent drug from its byproducts. | Modify the HPLC method parameters, such as the mobile phase composition, gradient profile, column type, or pH. |
| Mass balance is not within the acceptable range (typically 90-110%). | Not all degradation products are being detected, or there is a loss of volatile byproducts. | Use a more universal detection method (e.g., a Corona Aerosol Detector) in addition to UV. Ensure proper sample handling to minimize the loss of volatile compounds. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions. | Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. |
Hypothetical Degradation Pathways and Byproducts
Based on the chemical structure of this compound, the following are plausible degradation pathways and the resulting byproducts under various stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The ester linkage in (S)-Alaproclate is susceptible to hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the ester is likely to hydrolyze to form (S)-Alanine and 2-(4-chlorophenyl)-1,1-dimethylethanol.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the ester will also hydrolyze, yielding the salt of (S)-Alanine and 2-(4-chlorophenyl)-1,1-dimethylethanol.
Oxidative Degradation
Oxidation is likely to occur at the secondary amine or the benzylic position.
-
N-Oxidation: The secondary amine can be oxidized to form the corresponding N-oxide.
-
Hydroxylation: The benzylic carbon atom can be hydroxylated.
Photodegradation
The chlorophenyl group may be susceptible to photolytic cleavage.
-
Dehalogenation: The carbon-chlorine bond could be cleaved upon exposure to UV light, leading to the formation of a phenyl derivative.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place the solid powder of this compound in a hot air oven at 70°C for 48 hours.
-
After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.
Photolytic Degradation
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Analyze the solution directly by HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data from the forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 |
| 0.1 M NaOH, RT, 8h | 25.8 | 2 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 |
| Thermal (70°C, 48h) | 5.1 | 1 |
| Photolytic (UV 254nm, 24h) | 11.3 | 2 |
Table 2: HPLC Peak Purity and Mass Balance Data (Hypothetical)
| Stress Condition | Peak Purity of Parent Drug | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | >0.999 | 98.5 |
| 0.1 M NaOH, RT, 8h | >0.999 | 99.2 |
| 3% H₂O₂, RT, 24h | >0.999 | 100.1 |
| Thermal (70°C, 48h) | >0.999 | 99.8 |
| Photolytic (UV 254nm, 24h) | >0.999 | 98.9 |
Visualizations
Degradation Pathways
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow
References
How to store and handle (S)-Alaproclate hydrochloride properly
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of (S)-Alaproclate hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound that was developed as an antidepressant.[1] It is recognized for its function as a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Although its development was discontinued (B1498344) due to observations of liver complications in animal studies, it remains a valuable tool for neuroscience research.[1] It is typically supplied as a white to off-white crystalline powder that is soluble in water.[2]
Q2: What are the primary mechanisms of action for this compound?
This compound has two primary mechanisms of action:
-
Selective Serotonin Reuptake Inhibitor (SSRI): It blocks the serotonin transporter (SERT) on the presynaptic neuron.[3][4] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[3][4]
-
Non-competitive NMDA Receptor Antagonist: It also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This means it blocks the ion channel of the receptor, preventing the influx of calcium ions even when glutamate (B1630785) and a co-agonist are bound.[2][5]
Q3: How should I properly store and handle this compound?
For safe handling and to ensure the compound's stability, the following practices are recommended:
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[6][7] The recommended storage temperature is -20°C for long-term stability.[4]
-
Handling: Handle the compound in a well-ventilated space.[3][6] To avoid dust formation, handle it carefully.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8] Avoid contact with skin and eyes.[6][7] Do not eat, drink, or smoke in the handling area.[7]
-
Incompatibilities: Avoid strong oxidizing agents.[8]
Q4: What are the key physical and chemical properties of this compound?
The table below summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈ClNO₂ • HCl | [2][4][9] |
| Molecular Weight | 292.2 g/mol | [2][4][9] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in water | [2][4][9] |
| Purity | ≥95% | [4][9] |
| Long-term Stability | ≥ 4 years (at -20°C) | [4] |
Q5: What are the recommended storage conditions for both powder and stock solutions?
Proper storage is crucial for maintaining the integrity of the compound.
| Form | Storage Condition | Recommended Temperature | Additional Notes | Reference(s) |
| Solid Powder | Dry, well-ventilated area | -20°C | Keep container tightly closed. | [4][6][7] |
| Stock Solution | Aqueous solutions | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | [10] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
Q1: My this compound solution appears cloudy or has precipitates. What should I do?
-
Issue: Precipitation can occur due to temperature shifts, changes in concentration from evaporation, or interactions with media components. Calcium salts in particular can be prone to precipitation.
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to 37°C to see if the precipitate redissolves. This is often effective for salts that have precipitated out of a concentrated stock solution upon refrigeration.
-
Verify Solvent and pH: Ensure the solvent is appropriate and the pH of the final solution is within a range where the compound is stable and soluble.
-
Filter Sterilization: If the precipitate does not redissolve, it may be due to insoluble impurities or degradation. For use in cell culture, filter the solution through a 0.22 µm syringe filter to remove particulates before adding to your media.
-
Prepare Fresh Stock: If precipitation persists, it is best to discard the solution and prepare a fresh stock from the solid compound.
-
Q2: I am observing unexpected off-target effects or high cytotoxicity in my cell culture experiment. What could be the cause?
-
Issue: Off-target effects can arise from the compound's dual mechanism of action, degradation products, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Review Compound Mechanisms: Remember that (S)-Alaproclate is both an SSRI and an NMDA receptor antagonist.[1] Ensure your experimental model and controls account for both activities.
-
Check for Degradation: Prepare fresh solutions for each experiment. If the compound has degraded, the degradation products could have different biological activities.
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. High concentrations may lead to cytotoxicity unrelated to the intended target.
-
Rule out Contamination: Ensure your cell cultures are free from microbial contamination (e.g., mycoplasma), as this can significantly alter cellular responses.[11][]
-
Q3: My in vivo experiment results are inconsistent. What are some potential factors related to the compound?
-
Issue: Inconsistent results in animal studies can be due to issues with compound stability, formulation, or administration.
-
Troubleshooting Steps:
-
Formulation and Stability: Ensure the formulation used for administration is stable and provides consistent bioavailability. The dissolution rate of Alaproclate (B1199957) can impact its absorption and bioavailability.[13] Prepare the formulation fresh daily if its stability over time is unknown.
-
Route of Administration: Verify that the chosen route of administration is appropriate and is performed consistently across all animals.
-
Dosing Accuracy: Double-check all calculations for dosing and ensure accurate administration volumes.
-
Metabolism: Be aware of the compound's metabolic profile in the animal model being used, as this can affect its efficacy and duration of action.
-
Signaling Pathways and Experimental Workflows
Diagram 1: SSRI Mechanism of Action
This diagram illustrates how this compound, as an SSRI, increases serotonin levels in the synaptic cleft.
Diagram 2: NMDA Receptor Antagonist Mechanism
This diagram shows how this compound acts as a non-competitive antagonist at the NMDA receptor.
Diagram 3: General Experimental Workflow for In Vitro Studies
This workflow outlines the key steps for preparing and using this compound in cell-based assays.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. mdpi.com [mdpi.com]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of apomorphine hydrochloride in aqueous sodium bisulphite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlations between in vitro dissolution rate and bioavailability of alaproclate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing precipitation of (S)-Alaproclate hydrochloride in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of (S)-Alaproclate hydrochloride in buffer systems during experiments.
Understanding the Challenge: Precipitation of this compound
This compound is a salt of a weakly basic compound and exhibits pH-dependent solubility. Precipitation can occur when the pH of the solution approaches or exceeds the pKa of the parent compound, leading to the formation of the less soluble free base. This can impact the accuracy and reproducibility of experimental results.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for troubleshooting precipitation issues.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉Cl₂NO₂ | - |
| Molecular Weight | 292.20 g/mol | - |
| Predicted pKa | 7.34 | Chemaxon |
| Predicted Water Solubility | 0.0377 mg/mL | ALOGPS |
| Appearance | White to off-white crystalline powder | - |
FAQs: Troubleshooting this compound Precipitation
Q1: I observed a precipitate after dissolving this compound in my phosphate-buffered saline (PBS) at pH 7.4. What is the likely cause?
A1: The likely cause of precipitation at pH 7.4 is the conversion of the water-soluble hydrochloride salt to its less soluble free base form. The predicted pKa of (S)-Alaproclate is approximately 7.34. At a pH near or above the pKa, the equilibrium shifts towards the un-ionized, less soluble form of the compound, leading to precipitation.
Q2: How can I prevent the precipitation of this compound in my buffer?
A2: To prevent precipitation, it is recommended to work at a pH at least 1-2 units below the pKa of (S)-Alaproclate (pKa ≈ 7.34). Maintaining the pH in the acidic range (e.g., pH 4-6) will ensure that the compound remains in its protonated, more soluble hydrochloride salt form.
Q3: I need to perform my experiment at a physiological pH (around 7.4). What are my options to avoid precipitation?
A3: Working at physiological pH with this compound can be challenging due to its low solubility. Consider the following options:
-
Lower the final concentration: The simplest approach is to work with a lower concentration of this compound that is below its solubility limit at the desired pH. You will need to determine this solubility limit experimentally.
-
Use of co-solvents: In some cases, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can increase the solubility of the compound. However, the compatibility of the co-solvent with your experimental system must be verified.
-
Inclusion of solubilizing excipients: Certain excipients, such as cyclodextrins, can be used to enhance the solubility of poorly soluble compounds. The choice of excipient will depend on the specific requirements of your experiment.
Q4: Does the type of buffer I use (e.g., phosphate, citrate, Tris) affect the solubility of this compound?
A4: While the primary factor governing solubility is the pH, the buffer species itself can have an impact. Phosphate buffers have been reported to sometimes decrease the solubility of amine-containing compounds through common ion effects or other interactions. It is advisable to experimentally determine the solubility of this compound in the specific buffer system you intend to use.
Experimental Protocol: Determining the pH-Solubility Profile of this compound
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound at different pH values.
Materials:
-
This compound
-
Phosphate buffer solutions at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Citrate buffer solutions at various pH values (e.g., 3.0, 4.0, 5.0, 6.0)
-
Tris-HCl buffer solutions at various pH values (e.g., 7.0, 7.5, 8.0, 8.5)
-
Deionized water
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Procedure:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume (e.g., 1 mL) of each buffer solution. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each buffer solution to generate the pH-solubility profile.
Diagram of the pH-Solubility Profile Determination Workflow:
References
- 1. Citrate Buffer (pH 3.0 to 6.2) [novoprolabs.com]
- 2. scribd.com [scribd.com]
- 3. Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Preparation of PBS Solution [protocols.io]
- 6. em-grade.com [em-grade.com]
- 7. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]
- 8. Citrate Buffer recipe - Sharebiology [sharebiology.com]
- 9. Tris-HCl Buffer [protocols.io]
- 10. neb.com [neb.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. crick.ac.uk [crick.ac.uk]
- 13. reddit.com [reddit.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
Interpreting unexpected phenotypes with (S)-Alaproclate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Alaproclate hydrochloride. The information is designed to help interpret unexpected phenotypes and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective serotonin (B10506) reuptake inhibitor (SSRI)[1][][3][4]. It functions by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.
Q2: Are there any known off-target effects of this compound?
Yes, a significant off-target effect of (S)-Alaproclate is its action as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[4][5]. This dual activity is a crucial factor to consider when interpreting experimental results, as it can lead to phenotypes not typically associated with SSRIs. The S-(-)-enantiomer is more potent in this regard than the R-(+)-enantiomer[5].
Q3: What are the relative potencies of this compound for its primary and off-target effects?
Q4: Why was the clinical development of Alaproclate discontinued?
The development of Alaproclate was halted due to concerns over hepatotoxicity observed in animal studies[][4]. Researchers using this compound should be aware of its potential to cause liver injury.
Troubleshooting Unexpected Phenotypes
Unexpected experimental outcomes when using this compound can often be traced to its dual mechanism of action or potential for toxicity. This section provides guidance on how to troubleshoot these situations.
Phenotype: Unexpected Neuronal Excitability or Neurotoxicity
Possible Cause: The observed effects may be due to the NMDA receptor antagonism rather than, or in addition to, serotonin reuptake inhibition.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a dose-response curve for this compound in your experimental model. Compare the effective concentration for your observed phenotype with the known IC50 for NMDA receptor antagonism (0.3 µM).
-
Control Compounds:
-
Use an SSRI with no known NMDA receptor antagonist activity (e.g., citalopram (B1669093) or fluoxetine) as a negative control.
-
Use a known NMDA receptor antagonist (e.g., memantine (B1676192) or ketamine) as a positive control for off-target effects.
-
-
Calcium Imaging: Since NMDA receptor activation leads to calcium influx, unexpected changes in intracellular calcium levels can indicate off-target effects. Perform calcium imaging experiments to monitor these changes in response to this compound.
Phenotype: Cell Death or Reduced Viability (especially in liver cell lines)
Possible Cause: The observed cytotoxicity may be due to the known hepatotoxic effects of Alaproclate.
Troubleshooting Steps:
-
Hepatotoxicity Assay: Conduct a standard in vitro hepatotoxicity assay using a relevant cell line (e.g., HepG2). Measure markers of cell death such as LDH release or MTT reduction.
-
Mitochondrial Function Assays: Drug-induced liver injury is often associated with mitochondrial dysfunction. Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE staining) or reactive oxygen species (ROS) production.
-
Use a Non-Hepatotoxic Control: Compare the effects of this compound with a non-hepatotoxic SSRI to determine if the observed cytotoxicity is specific to Alaproclate.
Quantitative Data Summary
| Parameter | Target | Value | Species | Reference |
| IC50 | NMDA Receptor Antagonism | 0.3 µM | Rat (cerebellar granule cells) | [5] |
| IC50 | NMDA-evoked currents | 1.1 µM | Rat (hippocampal neurons) | [1] |
| IC50 | Voltage-dependent K+ currents | 6.9 µM | Rat (hippocampal neurons) | [1] |
| IC50 | SIRT1 level increase (ApoE4) | 2.3 µM | Murine neuroblastoma (N2a) | [1] |
Key Signaling Pathways
The dual mechanism of action of this compound means it can influence multiple signaling pathways. Below are diagrams illustrating the canonical pathways for its on-target and off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate unexpected phenotypes observed with this compound.
Protocol 1: In Vitro Neurotoxicity Assay
Objective: To determine the potential neurotoxic effects of this compound on a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
This compound
-
Positive control for neurotoxicity (e.g., MPP+)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound, a vehicle control, and a positive control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 for cytotoxicity.
Protocol 2: In Vitro Hepatotoxicity Assay
Objective: To assess the potential hepatotoxic effects of this compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Positive control for hepatotoxicity (e.g., acetaminophen)
-
Reagents for assessing mitochondrial membrane potential (e.g., TMRE) and ROS (e.g., DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Plate hepatocytes in a suitable format (e.g., 96-well plate) and allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control for a specified duration (e.g., 24 hours).
-
Mitochondrial Membrane Potential Assessment:
-
Incubate cells with TMRE according to the manufacturer's protocol.
-
Measure fluorescence intensity. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
ROS Production Assessment:
-
Load cells with DCFDA.
-
Measure the increase in fluorescence, which corresponds to ROS levels.
-
-
Data Analysis: Quantify the changes in mitochondrial membrane potential and ROS production relative to the vehicle control.
Protocol 3: Calcium Imaging Assay
Objective: To investigate the effect of this compound on intracellular calcium dynamics, indicative of NMDA receptor modulation.
Materials:
-
Neuronal cells or primary neurons
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
NMDA (as an agonist)
-
Fluorescence microscopy setup with appropriate filters and a perfusion system
Procedure:
-
Cell Preparation and Dye Loading: Culture cells on coverslips and load them with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with a physiological buffer. Record baseline fluorescence for a few minutes.
-
Compound Application: Perfuse the cells with a buffer containing this compound and continue to record fluorescence.
-
Agonist Stimulation: While still in the presence of this compound, apply a pulse of NMDA to stimulate the NMDA receptors.
-
Washout: Perfuse with the initial buffer to wash out the compounds.
-
Data Analysis: Analyze the changes in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the effect of this compound on basal calcium levels and the NMDA-induced calcium response.
References
Technical Support Center: Optimization of HPLC Methods for Alaproclate Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Alaproclate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of Alaproclate.
Peak Shape Problems
Question: Why am I observing peak tailing for my Alaproclate peak?
Answer: Peak tailing, where the peak skews toward the baseline after its highest point, is a common issue that can compromise quantification accuracy.[1][2] The primary causes for Alaproclate, a basic compound, often involve secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic analytes like Alaproclate, causing tailing.[2] This is particularly common at mid-range pH levels.[2]
-
Solution: Use a modern, high-purity, end-capped column or a column with a polar-embedded phase to shield the silanol groups.[2]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Alaproclate, the molecule can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, leading to mass overload.[1][4]
-
Column Contamination/Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
Question: What causes peak fronting for the Alaproclate peak?
Answer: Peak fronting, where the peak rises too rapidly and skews to the left, is less common than tailing but can also affect results.[1][8]
Potential Causes and Solutions:
-
Concentration Overload/Poor Solubility: This is the most common cause, often happening when the sample is dissolved in a solvent much stronger than the mobile phase or is too concentrated.[1][3][5]
-
Column Collapse: A sudden physical change or void in the column packing bed can lead to severe fronting.[5][8] This can be caused by operating outside the column's recommended pH or temperature limits.[8]
-
Solution: Verify that the operating conditions are within the manufacturer's specifications for the column. If collapse is suspected, the column must be replaced.[8]
-
Retention Time Variability
Question: My retention time for Alaproclate is drifting or shifting between injections. What should I do?
Answer: Inconsistent retention times are a critical issue that can lead to incorrect peak identification and integration.[9] The cause can be chemical (related to the column or mobile phase) or mechanical (related to the HPLC system).[10]
Potential Causes and Solutions:
-
Mobile Phase Composition Change: Even minor changes in the mobile phase composition, such as the evaporation of a more volatile organic solvent from a pre-mixed solution, can cause retention times to drift (usually increasing over a sequence).[9][11]
-
Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting a run or between gradient runs, retention times will be unstable.[9][12]
-
Solution: Increase the column equilibration time, ensuring at least 10-20 column volumes of mobile phase pass through before the first injection.[12]
-
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect mobile phase viscosity and separation kinetics, leading to retention time shifts.[9][11][14]
-
Flow Rate Inconsistency: Leaks in the system or issues with the pump (e.g., worn seals, faulty check valves) can cause the flow rate to fluctuate, directly impacting retention times.[10][11]
Baseline and Sensitivity Issues
Question: Why is my baseline noisy or drifting?
Answer: A stable baseline is essential for accurate peak integration and achieving low detection limits. Baseline noise or drift can originate from the mobile phase, detector, or pump.[3]
Potential Causes and Solutions:
-
Air Bubbles: Dissolved gas in the mobile phase can outgas in the system, creating bubbles that cause spikes and noise as they pass through the detector.[3][12]
-
Mobile Phase Issues: Contaminated or poorly mixed solvents can cause the baseline to drift, especially during gradient elution.[3][15]
-
Detector Lamp Failure: An aging detector lamp can lose intensity, resulting in increased noise and decreased sensitivity.
-
Solution: Check the lamp energy. If it is low, replace the lamp according to the manufacturer's instructions.[12]
-
-
Contaminated Flow Cell: Contaminants from previous injections can build up in the detector flow cell, causing baseline drift.[12]
-
Solution: Flush the flow cell with a strong, appropriate solvent.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal mobile phase for Alaproclate analysis? A1: For a reversed-phase HPLC analysis of Alaproclate, the mobile phase typically consists of an aqueous component (water with a buffer) and an organic modifier.[16]
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common choices.[13][16] Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.[17]
-
Aqueous Phase & pH Control: Since Alaproclate is a basic compound, controlling the pH is critical. Using a buffer (e.g., phosphate (B84403) or acetate) at a pH of 2.5-3.5 will ensure Alaproclate is fully protonated, leading to a single ionic form and improved peak shape.[2] Conversely, a pH above 10 could also be used if the column is stable under basic conditions.
-
Starting Point: A good starting point is a gradient elution from a low to high concentration of organic modifier (e.g., 10% to 90% acetonitrile) with a buffered aqueous phase (e.g., 20mM potassium phosphate at pH 3.0).
Q2: What type of column is best suited for Alaproclate analysis? A2: A C18 or C8 column is the standard choice for reversed-phase analysis of small molecules like Alaproclate. A high-purity silica (B1680970) C18 column with high end-capping is recommended to minimize interactions with residual silanols, which helps prevent peak tailing.[2] For faster analysis, consider using a column with smaller particles (e.g., <3 µm) or a superficially porous particle (SPP) column, though this will generate higher backpressure.[18]
Q3: What are the key parameters for a system suitability test in an Alaproclate assay? A3: A system suitability test ensures the chromatographic system is performing adequately before running samples. Key parameters include:
-
Tailing Factor (or Asymmetry): Should typically be ≤ 2.0.[8]
-
Theoretical Plates (N): A measure of column efficiency; should be > 2000.
-
Repeatability (%RSD): The relative standard deviation of peak area and retention time for replicate injections (e.g., 5 or 6) should be < 2.0%.
-
Resolution (Rs): If separating Alaproclate from impurities or other compounds, the resolution between adjacent peaks should be > 2.0.
Q4: How can I develop a stability-indicating HPLC method for Alaproclate? A4: A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[19][20] The development involves:
-
Forced Degradation: Subjecting Alaproclate to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[19][21]
-
Method Optimization: Developing an HPLC method (typically gradient elution) that separates the intact Alaproclate peak from all degradation product peaks.[20] A photodiode array (PDA) detector is useful here to check for peak purity.
-
Validation: Validating the final method according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[19][22]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development for Alaproclate
-
Objective: To develop a robust RP-HPLC method for the quantification of Alaproclate.
-
Materials:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Alaproclate reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Potassium phosphate monobasic, phosphoric acid
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 25 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water, adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm filter.
-
Organic Phase (B): HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Alaproclate at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Dilute the stock solution with the mobile phase to a working concentration of approximately 20 µg/mL.
-
-
Chromatographic Conditions (Initial Scouting Gradient):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of Alaproclate (typically near its absorbance maximum).
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-22 min: 10% B (equilibration)
-
-
-
Optimization:
-
Analyze the initial chromatogram for peak shape, retention time, and resolution from any impurities.
-
Adjust the gradient slope, pH of the mobile phase, or organic modifier (e.g., switch to methanol) to achieve optimal separation and peak symmetry.[16]
-
Data Presentation and System Suitability
Effective method optimization requires tracking key quantitative parameters. Use the tables below as a template for recording and evaluating your data.
Table 1: HPLC System Suitability Parameters
| Parameter | Acceptance Criteria | Common Reason for Failure |
| Retention Time (tR) | %RSD < 2.0% | Inconsistent mobile phase, temperature fluctuation, leaks.[9][11] |
| Peak Area | %RSD < 2.0% | Injector issues, poor sample solubility, air bubbles. |
| Tailing Factor (Tf) | ≤ 2.0 | Secondary silanol interactions, column overload, pH issues.[2] |
| Theoretical Plates (N) | > 2000 | Column degradation, extra-column dead volume.[3] |
| Resolution (Rs) | > 2.0 (between Alaproclate and closest impurity) | Sub-optimal mobile phase composition or gradient.[7] |
Table 2: Mobile Phase Optimization Log
| Date | Buffer (pH) | Organic Modifier | Gradient (Time/%B) | Alaproclate tR (min) | Tailing Factor | Observations |
| 2025-12-10 | 25mM KH2PO4 (3.0) | Acetonitrile | 15 min (10-90%) | 12.5 | 1.8 | Good initial separation, slight tailing. |
| 2025-12-11 | 25mM KH2PO4 (2.8) | Acetonitrile | 15 min (10-90%) | 12.8 | 1.4 | Improved peak shape with lower pH. |
| 2025-12-12 | 25mM KH2PO4 (2.8) | Methanol | 15 min (20-95%) | 14.2 | 1.6 | Different selectivity, potential for resolving co-eluting peaks. |
Visualizations
Workflow for Troubleshooting HPLC Peak Shape Issues
Caption: A logical workflow for diagnosing and solving common HPLC peak shape problems.
General Workflow for HPLC Method Development
Caption: A stepwise process for developing a robust HPLC method for Alaproclate analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. chromtech.com [chromtech.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. updatepublishing.com [updatepublishing.com]
- 22. wjpmr.com [wjpmr.com]
Refinement of animal dosing regimens for (S)-Alaproclate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-Alaproclate hydrochloride in animal dosing regimens. The information is intended for scientists and drug development professionals to refine their experimental approaches.
Disclaimer
This compound is the more potent S-(-)-enantiomer of the selective serotonin (B10506) reuptake inhibitor (SSRI) and non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, Alaproclate (B1199957).[1] The development of the racemic mixture, Alaproclate, was discontinued (B1498344) due to observations of liver complications in rodent studies.[2] Researchers should exercise caution and conduct thorough safety assessments before and during their experiments. The information provided here is for research purposes only and is not a substitute for a comprehensive literature review and consultation with institutional animal care and use committees (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It is a selective serotonin reuptake inhibitor (SSRI), which means it blocks the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft.[2][3] Additionally, it acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor.[1] The (S)-enantiomer is more potent in its NMDA receptor antagonism than the (R)-enantiomer.[1]
Q2: What are the potential therapeutic applications being investigated for this compound?
A2: Alaproclate was initially developed as an antidepressant.[2] Its dual action as an SSRI and NMDA receptor antagonist suggests potential for investigation in mood disorders and other neurological conditions where these pathways are implicated.
Q3: What are the known adverse effects of Alaproclate in animals?
A3: The primary concern that led to the discontinuation of Alaproclate's development was hepatotoxicity observed in animal studies.[2][4] Specific signs of liver toxicity should be monitored, including changes in liver enzymes (e.g., ALT, AST) and histopathological examination of liver tissue. General adverse effects associated with high doses of similar compounds in animals can include central nervous system effects such as sedation, ataxia, and tremors.
Q4: How should this compound be stored?
A4: As a hydrochloride salt, it is a solid. It should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration is recommended as per the supplier's instructions.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Desired In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | The effective dose can vary significantly between species and experimental models. Start with a dose-response study based on available literature for the racemic mixture, Alaproclate. Doses of 10-60 mg/kg (intraperitoneal) in mice and 20 µmol/kg (peroral or subcutaneous) in rats have been reported for Alaproclate.[5] A thorough literature search for studies with similar experimental aims is crucial for dose selection. |
| Poor Bioavailability | The oral bioavailability of the compound may be low. Consider alternative routes of administration such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection to bypass first-pass metabolism. If oral administration is necessary, ensure the vehicle is optimized for solubility and absorption. |
| Formulation Issues | The compound may not be fully dissolved or stable in the chosen vehicle. See the "Experimental Protocols" section for guidance on vehicle selection and formulation preparation. Always visually inspect the formulation for precipitation before administration. |
| Rapid Metabolism | The half-life of the compound may be short in the chosen animal model, requiring more frequent administration to maintain therapeutic levels. Pharmacokinetic studies are recommended to determine the half-life and clearance of (S)-Alaproclate in your specific model. |
| Acute vs. Chronic Dosing | For conditions like depression, chronic administration is often necessary to observe therapeutic effects. An acute single dose may not be sufficient to induce the desired behavioral or physiological changes. |
Issue 2: Observation of Adverse Effects
| Observed Effect | Troubleshooting Steps & Monitoring |
| Sedation, Ataxia, or Lethargy | These are common signs of CNS-acting compounds at high doses. Reduce the dose. Monitor the animals closely for the duration and severity of these effects. Ensure easy access to food and water. |
| Reduced Food and Water Intake / Weight Loss | Monitor body weight daily. Provide palatable, high-energy food supplements if necessary. If significant weight loss occurs, consider reducing the dose or frequency of administration. |
| Signs of Hepatotoxicity | Monitor for changes in coat condition, activity levels, and urine/feces color. At the end of the study, collect blood for liver enzyme analysis (ALT, AST) and perform histopathological examination of the liver. The no-observed-adverse-effect level (NOAEL) should be determined in preliminary studies. |
| Injection Site Reactions (for i.p. or s.c. administration) | Ensure the pH of the formulation is close to physiological (pH 7.4). Rotate injection sites. Monitor for signs of inflammation, swelling, or necrosis at the injection site. |
Data Presentation: Dosing and Toxicity
| Compound | Species | Route of Administration | Dose Range | Observed Effect / Toxicity | Reference |
| Alaproclate | Mouse | Intraperitoneal (i.p.) | 10-60 mg/kg | Dose-dependent potentiation of oxotremorine-induced tremor. | [6] |
| Alaproclate | Rat | Peroral (p.o.), Subcutaneous (s.c.) | 20 µmol/kg | Increased substance P levels in the periaqueductal grey. | [5] |
| Alaproclate hydrochloride | Mouse | Oral | LD50: 901 mg/kg | Acute toxicity. | [7] |
| Alaproclate hydrochloride | Mouse | Intraperitoneal (i.p.) | LD50: 200 mg/kg | Acute toxicity. | [7] |
| Alaproclate hydrochloride | Rat | Intraperitoneal (i.p.) | TDLO: 30 mg/kg | Lowest published toxic dose. | [7] |
Note: The majority of the available data is for the racemic mixture "Alaproclate". Dosing for the more potent (S)-enantiomer may require adjustment.
Experimental Protocols
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound.
-
Aqueous Solutions: For water-soluble hydrochloride salts, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are often suitable for parenteral injections. The pH should be adjusted to be as close to physiological pH (7.4) as possible to minimize injection site irritation.
-
Suspensions: If the compound has low aqueous solubility at the desired concentration, a suspension can be prepared. Common suspending agents for oral administration include 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose in sterile water. For parenteral suspensions, ensure the particle size is small and uniform to prevent needle blockage and injection site reactions.
-
Co-solvents: For compounds with poor aqueous solubility, co-solvents can be used. However, their use in vivo should be carefully considered due to potential toxicity. Examples include:
-
A mixture of saline, ethanol, and a surfactant like Tween 80. The concentration of the organic solvent and surfactant should be kept to a minimum.
-
A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point for poorly soluble compounds.
-
Preparation Protocol for an Aqueous Solution (Example):
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the compound accurately.
-
In a sterile container, dissolve the compound in a small volume of the chosen vehicle (e.g., sterile saline).
-
Gently warm or sonicate if necessary to aid dissolution, but avoid excessive heat which could degrade the compound.
-
Once dissolved, add the remaining vehicle to reach the final desired concentration.
-
Check the pH of the solution and adjust to ~7.4 if necessary using dilute NaOH or HCl.
-
Sterile filter the final solution through a 0.22 µm filter into a sterile vial.
-
Store appropriately, protected from light. Prepare fresh solutions regularly to ensure stability.
Administration Routes and Volumes
The choice of administration route depends on the experimental goals. Adherence to appropriate injection volumes is crucial to avoid adverse effects.
| Species | Route | Maximum Recommended Volume | Notes |
| Mouse | Oral (gavage) | 10 mL/kg | |
| Subcutaneous (s.c.) | 10 mL/kg | ||
| Intraperitoneal (i.p.) | 10 mL/kg | Inject into the lower right quadrant of the abdomen to avoid the bladder and cecum. | |
| Intravenous (i.v.) - bolus | 5 mL/kg | Typically via the tail vein. Requires proper restraint and technique. | |
| Rat | Oral (gavage) | 10 mL/kg | |
| Subcutaneous (s.c.) | 5-10 mL/kg | ||
| Intraperitoneal (i.p.) | 10 mL/kg | Inject into the lower right quadrant of the abdomen. | |
| Intravenous (i.v.) - bolus | 5 mL/kg | Tail vein or saphenous vein are common sites. |
These are general guidelines. Always consult your institution's IACUC protocols for specific volume limits.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Action of (S)-Alaproclate as an SSRI.
References
- 1. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alaproclate - Wikipedia [en.wikipedia.org]
- 3. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of (S)-Alaproclate Hydrochloride and Other Selective Serotonin Reuptake Inhibitors
For researchers and professionals in the field of drug development, understanding the nuanced differences between selective serotonin (B10506) reuptake inhibitors (SSRIs) is crucial for the innovation of next-generation therapeutics. This guide provides a detailed comparison of (S)-Alaproclate hydrochloride, a compound developed in the 1970s, with other commonly prescribed SSRIs such as fluoxetine, sertraline, paroxetine, citalopram, and escitalopram. While (S)-Alaproclate showed promise as a selective serotonin reuptake inhibitor, its development was ultimately halted due to concerns of hepatotoxicity observed in animal studies.[1][2][3] This comparison delves into their mechanisms of action, binding affinities, preclinical efficacy, and safety profiles, supported by experimental data and methodologies.
Mechanism of Action: Beyond Serotonin Reuptake
SSRIs primarily function by blocking the serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[4] This initial action triggers a cascade of downstream events, including the desensitization of presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT receptors, ultimately leading to enhanced serotonergic neurotransmission.[4][5] Furthermore, long-term SSRI administration is associated with increased expression of Brain-Derived Neurotrophic Factor (BDNF), which plays a significant role in neurogenesis and synaptic plasticity.
This compound conforms to this primary mechanism as a selective inhibitor of serotonin reuptake.[4][6] However, a distinguishing feature of Alaproclate (B1199957) is its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][7] This action is stereoselective, with the (S)-enantiomer being more potent.[7] This dual-action profile differentiates it from most other SSRIs, which typically exhibit very low affinity for the NMDA receptor.
Comparative Binding Affinities
The binding affinity of an SSRI for the serotonin transporter is a key determinant of its potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. The following table summarizes the reported Ki values for several SSRIs at the human serotonin transporter (SERT) and their affinities for the NMDA receptor.
| Compound | SERT K_i_ (nM) | NMDA Receptor IC_50_ (µM) |
| This compound | Not Reported | ~0.3 |
| Fluoxetine | ~1.4 | Not Reported |
| Sertraline | Not Reported | 240 ± 90 |
| Paroxetine | Not Reported | Not Reported |
| Citalopram | Not Reported | No binding |
| Escitalopram | ~1.1 | Not Reported |
Preclinical Efficacy in Animal Models
Animal models of depression, such as the Forced Swim Test (FST) and the Learned Helplessness test, are instrumental in the preclinical evaluation of potential antidepressants.
In a comparative study, Alaproclate was found to be effective in several animal models, including the forced swim test and a modified learned helplessness procedure.[8] However, the study reported these findings qualitatively and did not provide specific quantitative data (e.g., reduction in immobility time) that would allow for a direct numerical comparison with other SSRIs.
Safety Profile: The Challenge of Hepatotoxicity
A critical aspect of drug development is the assessment of a compound's safety profile. The development of Alaproclate was discontinued (B1498344) due to observations of liver complications in rodent studies.[1][2] While specific quantitative data on the hepatotoxicity of Alaproclate (e.g., LC50 in hepatic cell lines) is not detailed in the available literature, its classification as a drug with "Most-DILI-Concern" (Drug-Induced Liver Injury) underscores the significance of this adverse effect.[3]
It is important to note that other SSRIs are not without their own safety considerations, including the potential for hepatotoxicity, though the risk is generally considered low.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key experiments cited are provided below.
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity (K_i_) of a test compound for the serotonin transporter.
Materials:
-
Human platelet membranes (as a source of SERT) or cells expressing recombinant human SERT.
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT ligand.
-
Test compounds: this compound and other SSRIs.
-
Wash buffer: Tris-HCl buffer with NaCl and KCl.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare membrane homogenates from the SERT source.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known SERT inhibitor, e.g., unlabeled citalopram).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC_50_ value to a K_i_ value using the Cheng-Prusoff equation.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a compound by measuring the immobility of rodents in an inescapable water tank.
Materials:
-
Male rats or mice of a standardized strain and age.
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Test compounds and vehicle control.
-
A video recording and analysis system.
Procedure:
-
On day one (pre-test session), place each animal individually into the water cylinder for 15 minutes.
-
Remove the animal, dry it, and return it to its home cage.
-
On day two (test session), 24 hours after the pre-test, administer the test compound or vehicle at a specified time before the test.
-
Place the animal back into the water cylinder for a 5-minute test session.
-
Record the session and score the duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water).
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.
In Vitro Hepatotoxicity Assay
Objective: To evaluate the potential of a compound to cause liver cell damage.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or cryopreserved primary human hepatocytes.
-
Cell culture medium and supplements.
-
Test compounds and vehicle control.
-
A positive control known to be hepatotoxic (e.g., acetaminophen).
-
Reagents for assessing cell viability (e.g., MTT or LDH release assay kits).
-
A microplate reader.
Procedure:
-
Seed the hepatocytes in a multi-well plate and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compounds, vehicle control, and positive control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Assess cell viability using a chosen method:
-
MTT Assay: Add MTT reagent to the wells, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance, which is proportional to the number of viable cells.
-
LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells.
-
-
Calculate the percentage of cell viability or cytotoxicity for each concentration of the test compound.
-
Determine the LC_50_ value (the concentration of the compound that causes 50% cell death).
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General mechanism of action for SSRIs, including (S)-Alaproclate.
Caption: A typical experimental workflow for comparing SSRIs.
Caption: Key criteria for the selection and development of novel SSRIs.
Conclusion
This compound represents an early effort in the development of selective serotonin reuptake inhibitors. While it shares the primary mechanism of action with other SSRIs, its notable NMDA receptor antagonism presents a unique pharmacological profile. However, the insurmountable issue of hepatotoxicity led to the discontinuation of its development. This comparative guide highlights the importance of a multifaceted approach to drug evaluation, encompassing not only primary target affinity and efficacy but also a thorough assessment of off-target effects and safety. The provided data and experimental protocols serve as a valuable resource for researchers in the ongoing quest for safer and more effective treatments for depressive disorders.
References
- 1. Alaproclate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alaproclate a novel antidepressant? A biochemical and clinical comparison with zimeldine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of desipramine, amitriptyline, zimeldine and alaproclate in six animal models used to investigate antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Scarcity of Direct Comparative In Vivo Efficacy Data for (S)-Alaproclate Hydrochloride and Fluoxetine
A direct comparative in vivo efficacy assessment of (S)-Alaproclate hydrochloride and fluoxetine (B1211875) is challenging due to a notable absence of head-to-head studies in the scientific literature. While fluoxetine, a widely studied selective serotonin (B10506) reuptake inhibitor (SSRI), has a vast repository of in vivo data, (S)-Alaproclate, an earlier compound, has been studied to a much lesser extent, with most research dating back several decades. Development of alaproclate (B1199957) was discontinued (B1498344) due to concerns over hepatotoxicity observed in animal studies. Consequently, this guide will present the available in vivo efficacy data for each compound individually to provide a framework for understanding their distinct pharmacological profiles.
This compound: An Overview
This compound is a selective serotonin reuptake inhibitor (SSRI).[1][2][3] Beyond its primary mechanism of action, research has shown that alaproclate also functions as a non-competitive antagonist of the NMDA receptor.[4][5] This dual action suggests a potentially complex neuropharmacological profile. Early research explored its potential as an antidepressant.
In Vivo Efficacy Data for this compound
Detailed quantitative in vivo efficacy data for (S)-Alaproclate from comparative studies is sparse. One study evaluated its effects in several animal models, noting its efficacy in the learned helplessness, DRL-72s, and clonidine (B47849) hypothermia tests, but not in the social domination paradigm.[6] Another study indicated that alaproclate, unlike zimeldine, did not cause disruptions in two-way active avoidance acquisition in rats.[7]
| Parameter | Animal Model | Observed Effect | Reference |
| Antidepressant-like activity | Learned Helplessness | Effective | [6] |
| Antidepressant-like activity | DRL-72s Schedule | Effective | [6] |
| Antidepressant-like activity | Clonidine Hypothermia Test | Effective | [6] |
| Social Behavior | Social Domination Test | Ineffective | [6] |
| Learning and Memory | Two-way Active Avoidance | No disruption of acquisition | [7] |
Fluoxetine: An Overview
Fluoxetine is one of the most well-known and extensively researched SSRIs, widely used in the treatment of major depressive disorder and other psychiatric conditions.[8][9][10] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[8][9] Chronic administration of fluoxetine has been shown to induce neuroplastic changes, including the potentiation of excitatory synapses and stimulation of neurogenesis.[8][9][11][12]
In Vivo Efficacy Data for Fluoxetine
Fluoxetine's in vivo efficacy has been demonstrated across a wide range of animal models of depression and anxiety.
Neurochemical Effects:
Acute administration of fluoxetine has been shown to dose-dependently increase extracellular serotonin levels in various brain regions, including the frontal cortex, hippocampus, and raphe nuclei, as measured by in vivo microdialysis.[1]
Behavioral Effects:
Fluoxetine has demonstrated efficacy in rodent models of depression, such as the forced swim test and the learned helplessness model. In the forced swim test, fluoxetine treatment typically reduces immobility time and increases active behaviors like swimming.[3][5][6][7][13][14][15][16] In the learned helplessness paradigm, fluoxetine has been shown to reverse the learned helplessness deficit, indicating an antidepressant-like effect.[9][17]
| Parameter | Animal Model | Dosing Regimen | Observed Effect | Reference |
| Extracellular Serotonin | Rat Frontal Cortex (Microdialysis) | 1, 10, 20 mg/kg i.p. (acute) | Dose-dependent increase | [1] |
| Immobility Time | Rat Forced Swim Test | 10 mg/kg s.c. (acute) | Significant decrease | [5] |
| Swimming Behavior | Rat Forced Swim Test | 10 mg/kg s.c. (acute) | Significant increase | [5] |
| Escape Failures | Rat Learned Helplessness | 15, 30 mg/kg (repeated) | Significant decrease | [9] |
Experimental Protocols
Forced Swim Test (as applied to Fluoxetine):
The forced swim test is a common behavioral assay used to screen for antidepressant efficacy. A typical protocol involves placing a rodent (rat or mouse) in an inescapable cylinder of water for a predetermined period. The animal's behavior is observed and scored for immobility (floating passively), swimming, and climbing. Antidepressant compounds are expected to decrease the duration of immobility and increase active, escape-oriented behaviors.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Procedure: A common protocol involves a 15-minute pre-test session on day 1, followed by a 5-minute test session on day 2. Drug administration (e.g., fluoxetine 10 mg/kg, s.c.) is typically performed at multiple time points before the test session (e.g., 23.5, 5, and 1 hour prior).[3][5]
-
Data Analysis: The duration of immobility, swimming, and climbing during the test session is recorded and analyzed. A significant decrease in immobility is indicative of an antidepressant-like effect.
Learned Helplessness Model (as applied to Fluoxetine):
The learned helplessness model is considered to have high validity for screening antidepressants. The paradigm involves exposing animals to a series of inescapable and unpredictable stressors (e.g., foot shocks). Subsequently, when placed in a new environment where escape is possible (e.g., a shuttle box), these animals exhibit a deficit in learning to escape, a phenomenon termed "learned helplessness."
-
Apparatus: A two-chambered shuttle box with a grid floor capable of delivering scrambled foot shocks.
-
Procedure:
-
Induction Phase: On day 1, animals are exposed to a session of inescapable foot shocks (e.g., 60 shocks, 0.8 mA, 15-second duration, random inter-shock interval). Control animals receive no shocks or escapable shocks.
-
Test Phase: 24-48 hours later, the animals are placed in the shuttle box for a test session where they can escape a shock by crossing to the other chamber. The number of failures to escape is recorded.
-
-
Drug Administration: Chronic administration of the test compound (e.g., fluoxetine 15 or 30 mg/kg) is typically performed over several days or weeks prior to and during the testing period.[9]
-
Data Analysis: A significant reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated helpless group indicates an antidepressant-like effect.
Visualizations
Caption: Mechanism of Action for SSRIs like Fluoxetine and (S)-Alaproclate.
Caption: General Workflow for In Vivo Antidepressant Efficacy Testing.
Caption: Dual Mechanism of Action of (S)-Alaproclate.
References
- 1. Effects of acute fluoxetine on extracellular serotonin levels in the raphe: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 3. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of chronic fluoxetine treatment in the presence and absence of (±)pindolol: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 7. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of the learned helplessness model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of learned helplessness by selective serotonin reuptake inhibitors in rats is not dependent on 5-HT availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced swimming test and fluoxetine treatment: in vivo evidence that peripheral 5-HT in rat platelet-rich plasma mirrors cerebral extracellular 5-HT levels, whilst 5-HT in isolated platelets mirrors neuronal 5-HT changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of fluoxetine on serotonin and dopamine concentration in microdialysis fluid from rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. learned helplessness tests: Topics by Science.gov [science.gov]
- 13. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis of the Monoamine Transporter Selectivity Profiles of (S)-Alaproclate Hydrochloride and Citalopram
A comprehensive guide for researchers and drug development professionals on the monoamine transporter selectivity of (S)-Alaproclate hydrochloride and the widely recognized selective serotonin (B10506) reuptake inhibitor (SSRI), citalopram (B1669093). This document provides a detailed comparison of their binding affinities, supported by experimental data and methodologies, to elucidate their distinct pharmacological profiles.
Introduction
(S)-Alaproclate and citalopram are both recognized for their inhibitory effects on the serotonin transporter (SERT), a key mechanism in the treatment of depression and other mood disorders.[1][2] However, the precise selectivity profile of a compound across all three major monoamine transporters—SERT, the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)—is a critical determinant of its overall therapeutic efficacy and side-effect profile. This guide offers a side-by-side comparison of this compound and citalopram, focusing on their quantitative binding affinities for these transporters.
Comparative Selectivity Profile
The selectivity of this compound and citalopram for the serotonin transporter over the norepinephrine and dopamine transporters is a key differentiator in their pharmacological action. While both are classified as SSRIs, the degree of selectivity can vary, influencing their clinical applications and potential adverse effects.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of this compound and the active S-enantiomer of citalopram (escitalopram) for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| (S)-Citalopram (Escitalopram) | 0.8 - 1.1[3] | 7800[3] | 27400[3] |
Note: Despite extensive searches, specific quantitative Ki or IC50 values for this compound at SERT, NET, and DAT were not found in the reviewed literature. Qualitative descriptions consistently characterize it as a selective serotonin reuptake inhibitor with negligible effects on norepinephrine and dopamine uptake.[1]
Discussion of Selectivity
Citalopram , particularly its active S-enantiomer escitalopram , demonstrates a remarkably high selectivity for the serotonin transporter.[3] With a Ki value in the low nanomolar range for SERT and significantly higher Ki values for NET and DAT (in the micromolar range), it exhibits a clear and potent preference for inhibiting serotonin reuptake.[3] This high selectivity is a defining characteristic of many clinically successful SSRIs, as it is thought to minimize off-target effects related to the inhibition of norepinephrine and dopamine transport.[4]
** (S)-Alaproclate** is also characterized as a selective serotonin reuptake inhibitor.[1][2] While quantitative data is lacking, in vitro and in vivo studies have indicated that it is a potent inhibitor of 5-HT uptake with no significant effect on the uptake of noradrenaline (NA) and dopamine (DA).[5] One study noted that alaproclate (B1199957) competitively displaces [3H]imipramine from platelet plasma membranes, which are rich in serotonin transporters.[6] The absence of concrete Ki values, however, makes a direct quantitative comparison of its selectivity ratio to that of citalopram challenging.
Experimental Protocols
The determination of binding affinities for monoamine transporters is typically conducted through radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of novel compounds.
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human SERT, NET, or DAT.
-
Radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Test compound (this compound or citalopram) at various concentrations.
-
Non-specific binding control (a high concentration of a known inhibitor for the respective transporter).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated to allow for competitive binding to the transporters. A parallel set of tubes containing the radioligand and a high concentration of a known inhibitor is used to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanisms of Action
Both this compound and citalopram exert their primary therapeutic effect by blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
The diagram above illustrates the fundamental mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs) like (S)-Alaproclate and citalopram. By inhibiting the serotonin transporter (SERT) on the presynaptic neuron, these drugs prevent the reuptake of serotonin from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, resulting in enhanced stimulation of postsynaptic 5-HT receptors and subsequent downstream signaling cascades.
Conclusion
References
- 1. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Escitalopram - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Citalopram--pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant binding to the porcine and human platelet serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of (S)-Alaproclate Hydrochloride on Serotonin Reuptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Alaproclate hydrochloride's performance as a serotonin (B10506) reuptake inhibitor against other commonly known Selective Serotonin Reuptake Inhibitors (SSRIs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Serotonin Reuptake Inhibitors
This compound is a selective serotonin reuptake inhibitor (SSRI).[1] Like other drugs in its class, it functions by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. While Alaproclate (B1199957) was one of the first SSRIs developed, its development was discontinued (B1498344) due to observations of hepatotoxicity in animal studies.[1]
Quantitative Comparison of Inhibitor Potency
For comparison, the table below summarizes the Kᵢ and IC₅₀ values for several well-established SSRIs.
| Compound | Kᵢ (nM) for SERT | IC₅₀ (nM) for SERT Inhibition | Source Tissue/System |
| This compound | Data not available | Data not available | --- |
| Escitalopram | 1.1 | --- | Recombinantly expressed human SERT |
| Paroxetine | --- | 1.39 | Rat Synaptosomes |
| Fluoxetine | 1.4 (for R-fluoxetine) | 35.5 | Rat Synaptosomes |
| Sertraline | --- | 7.09 | Rat Synaptosomes |
| Citalopram | --- | 16.2 | Rat Synaptosomes |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as the tissue source (e.g., rat brain synaptosomes, human platelets, or cell lines with expressed transporters) and the radioligand used.
Experimental Protocols
The validation of a compound's effect on serotonin reuptake involves various in vitro assays. Below are detailed methodologies for two common experimental approaches.
Radioligand Binding Assay for SERT Affinity
This assay determines the binding affinity of a test compound to the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the serotonin transporter.
Materials:
-
Human platelet membranes or cells expressing human SERT (e.g., HEK293-hSERT)
-
[³H]-Citalopram or another suitable radioligand for SERT
-
This compound and other competing ligands
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane/Cell Preparation: Prepare a suspension of human platelet membranes or cells expressing hSERT at a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane/cell suspension, a fixed concentration of [³H]-citalopram, and varying concentrations of the test compound (this compound) or a known competitor.
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vitro Serotonin Reuptake Inhibition Assay using [³H]-Serotonin
This functional assay directly measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes.
Objective: To determine the IC₅₀ value of this compound for the inhibition of serotonin reuptake.
Materials:
-
Rat brain synaptosomes or a suitable cell line endogenously or recombinantly expressing SERT (e.g., JAR or MDCK-II cells)[3][4]
-
[³H]-Serotonin ([³H]-5-HT)
-
This compound and other test compounds
-
Krebs-Ringer-HEPES (KRH) buffer or other appropriate assay buffer
-
Scintillation cocktail
-
Cell harvester or filtration apparatus
-
Scintillation counter
Procedure:
-
Cell/Synaptosome Plating: Plate the cells or synaptosomes in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells/synaptosomes with assay buffer and pre-incubate them with varying concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Initiate the reuptake reaction by adding a fixed concentration of [³H]-5-HT to each well.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of incorporated [³H]-5-HT using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]-5-HT uptake against the concentration of the test compound to determine the IC₅₀ value.
Visualizations
Serotonin Reuptake and Inhibition Pathway
References
A Comparative Analysis of (S)-Alaproclate and (R)-Alaproclate Enantiomers for Researchers
A comprehensive examination of the stereoselective pharmacological profiles of (S)-Alaproclate and (R)-Alaproclate, focusing on their distinct interactions with key neurological targets. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals.
Alaproclate (B1199957), a selective serotonin (B10506) reuptake inhibitor (SSRI), also exhibits non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor. As a chiral molecule, alaproclate exists as two enantiomers, (S)-Alaproclate and (R)-Alaproclate. Emerging research indicates a significant stereoselectivity in its pharmacological action, with the (S)-enantiomer demonstrating a more potent effect at the NMDA receptor. This guide provides a detailed comparative study of these enantiomers, presenting available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Comparative Pharmacological Data
While comprehensive quantitative data directly comparing the serotonin reuptake inhibition of the individual enantiomers remains elusive in publicly available literature, a key study has shed light on their differential effects on the NMDA receptor.
| Target | Parameter | Racemic Alaproclate | (S)-Alaproclate | (R)-Alaproclate | Reference |
| NMDA Receptor | IC₅₀ (µM) | 0.3 | More Potent | Less Potent | [Wilkinson et al., 1994[1]] |
Note: The study by Wilkinson et al. (1994) demonstrated that the (S)-(-)-enantiomer is more potent than the (R)-(+)-enantiomer in antagonizing the NMDA receptor, although specific IC₅₀ values for the individual enantiomers were not provided[1]. The IC₅₀ value for the racemic mixture is 0.3 µM[1]. Further research is required to quantify the precise inhibitory concentrations for each enantiomer at both the serotonin transporter and the NMDA receptor.
Mechanism of Action: Signaling Pathways
The dual action of Alaproclate involves two distinct signaling pathways: the inhibition of serotonin reuptake at the presynaptic neuron and the antagonism of the NMDA receptor at the postsynaptic neuron.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the comparative study of (S)-Alaproclate and (R)-Alaproclate.
Serotonin Reuptake Inhibition Assay
This protocol outlines a standard method for determining the in vitro potency of compounds in inhibiting serotonin reuptake, which can be adapted for the comparative evaluation of (S)-Alaproclate and (R)-Alaproclate.
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (SERT).
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements.
-
96-well cell culture plates.
-
[³H]serotonin (radiolabeled).
-
Unlabeled serotonin.
-
(S)-Alaproclate and (R)-Alaproclate.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Cell Culture: Maintain HEK293-hSERT cells in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (S)-Alaproclate and (R)-Alaproclate in the assay buffer.
-
Assay:
-
Wash the cells with the assay buffer.
-
Add the different concentrations of the Alaproclate enantiomers to the wells and pre-incubate.
-
Initiate the reuptake by adding a mixture of [³H]serotonin and unlabeled serotonin.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells.
-
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Determine the concentration of each enantiomer that inhibits 50% of the specific [³H]serotonin uptake (IC₅₀ value) by non-linear regression analysis.
NMDA Receptor Antagonism Assay (Calcium Flux Assay)
This protocol describes a functional assay to measure the antagonistic activity of compounds on the NMDA receptor by monitoring changes in intracellular calcium levels.
Materials:
-
Primary neuronal cells (e.g., cerebellar granule cells) or a cell line expressing NMDA receptors.
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
NMDA and glycine (co-agonist).
-
(S)-Alaproclate and (R)-Alaproclate.
-
Assay buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture the cells in appropriate plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Application: Add varying concentrations of (S)-Alaproclate and (R)-Alaproclate to the cells.
-
Stimulation: Stimulate the cells with a solution containing NMDA and glycine.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after stimulation using a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the inhibitory effect of each enantiomer on the NMDA-induced calcium influx and determine the IC₅₀ values.
Conclusion
The available evidence strongly suggests a stereoselective pharmacological profile for Alaproclate. The (S)-enantiomer is a more potent antagonist of the NMDA receptor than the (R)-enantiomer[1]. To fully elucidate the therapeutic potential and side-effect profile of each enantiomer, further research is warranted to obtain quantitative data on their respective potencies as serotonin reuptake inhibitors. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing our understanding of this dual-action compound and its potential applications in neuroscience and drug development.
References
A Comparative Analysis of (S)-Alaproclate Hydrochloride: Cross-Validating Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Alaproclate hydrochloride with other selective serotonin (B10506) reuptake inhibitors (SSRIs). The information presented herein is collated from various experimental findings to offer an objective evaluation of its pharmacological profile. This document is intended for research purposes only and is not a substitute for professional medical advice.
Executive Summary
This compound is a selective serotonin reuptake inhibitor (SSRI) that also exhibits non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor. Experimental data indicates that the (S)-enantiomer is the more potent form. While development of Alaproclate was discontinued (B1498344) due to observations of hepatotoxicity in animal studies, its unique dual-action mechanism continues to be of interest for research in neuropsychopharmacology. This guide compares the available experimental data for (S)-Alaproclate with established SSRIs: Fluoxetine, Sertraline, Paroxetine, and Citalopram.
Comparative Pharmacological Data
The following tables summarize the key quantitative data from in vitro experimental studies, providing a comparative overview of the binding affinities and inhibitory concentrations of this compound and other selected SSRIs.
Table 1: Serotonin Transporter (SERT) Inhibition
| Compound | K_i_ (nM) | IC_50_ (nM) | Species/Assay Condition |
| This compound | Data not available | Potent inhibitor; inhibits transport at concentrations lower than imipramine (B1671792) binding[1] | Porcine/Human Platelets |
| Fluoxetine | 1.4 (R-fluoxetine) | 17 | Rat Brain Synaptosomes |
| Sertraline | - | - | Strong inhibitor |
| Paroxetine | <1 | 12 | Human Platelets |
| Citalopram | 1.1 (Escitalopram) | - | Human SERT expressed in cells |
Table 2: NMDA Receptor Antagonism
| Compound | IC_50_ (µM) | Mechanism | Species/Assay Condition |
| This compound | 0.3 ((S)-enantiomer more potent)[2] | Non-competitive | Rat Cerebellar Granule Cells |
| Fluoxetine | - | - | Not a primary target |
| Sertraline | - | - | Not a primary target |
| Paroxetine | - | - | Not a primary target |
| Citalopram | - | - | Not a primary target |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. The following are representative protocols for the key assays cited in this guide.
In Vitro Serotonin Reuptake Assay (Synaptosome Preparation)
This protocol outlines the measurement of serotonin reuptake inhibition using synaptosomes, which are resealed nerve terminals isolated from brain tissue.
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., rat cortex or hippocampus) in ice-cold 0.32 M sucrose (B13894) solution.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of the test compound (e.g., (S)-Alaproclate) or a vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a known concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
Allow the reaction to proceed for a short incubation period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC_50_ value by fitting the concentration-response data to a sigmoidal curve.
-
NMDA Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the binding affinity of a compound to the NMDA receptor using a radioligand competition assay.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer.
-
Centrifuge the homogenate and wash the resulting pellet multiple times to enrich the membrane fraction containing the NMDA receptors.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, incubate the membrane preparation with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound (e.g., (S)-Alaproclate).
-
Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC_50_ value from the resulting competition curve and calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows are provided below to facilitate a clearer understanding of the mechanisms of action and experimental designs.
Figure 1. Mechanism of Action of (S)-Alaproclate on the Serotonin Transporter (SERT).
Figure 2. Non-competitive Antagonism of the NMDA Receptor by (S)-Alaproclate.
Figure 3. Generalized Experimental Workflows for In Vitro Assays.
References
A Researcher's Guide to Controls for (S)-Alaproclate Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential positive and negative controls for experiments involving (S)-Alaproclate hydrochloride. Given its dual mechanism of action as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, proper experimental design with appropriate controls is critical for accurate data interpretation. Furthermore, due to historical concerns over hepatotoxicity, this guide also covers controls for in vitro liver toxicity assessments.
Understanding the Mechanism of Action of this compound
This compound primarily functions as a selective serotonin reuptake inhibitor (SSRI), which blocks the serotonin transporter (SERT), leading to increased extracellular levels of serotonin.[1][2][3] Additionally, it exhibits activity as a non-competitive antagonist of the NMDA receptor, which may contribute to its pharmacological profile.[4][5] Early development of alaproclate (B1199957) was halted due to findings of hepatotoxicity in animal studies, a factor that should be considered in its experimental evaluation.[4]
Controls for Serotonin Reuptake Inhibition Assays
To investigate the SSRI activity of this compound, a serotonin reuptake inhibition assay is essential. The following controls are recommended:
| Control Type | Compound | Rationale | Expected Outcome |
| Positive Control | Fluoxetine or Citalopram | Well-characterized and potent SSRIs.[2] | Significant inhibition of serotonin reuptake. |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Solvent for the test compound; should not affect serotonin reuptake. | No significant inhibition of serotonin reuptake. |
| Inactive Enantiomer | (R)-Alaproclate (if available) | To demonstrate stereoselectivity of the target engagement. | Significantly lower or no inhibition of serotonin reuptake compared to the (S)-enantiomer. |
Experimental Protocol: Serotonin Reuptake Inhibition Assay Using Human Choriocarcinoma (JAR) Cells
This protocol is adapted from methodologies using cell lines endogenously expressing the serotonin transporter.[1][2]
-
Cell Culture: Culture JAR cells in appropriate media until they reach 80-90% confluency in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound, positive controls (Fluoxetine, Citalopram), and negative control (vehicle) in assay buffer.
-
Assay Initiation:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with the test compounds and controls for 15-30 minutes at 37°C.
-
Add a solution containing a known concentration of radiolabeled serotonin (e.g., [³H]5-HT) to each well.
-
-
Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C to allow for serotonin uptake.
-
Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the amount of incorporated radiolabeled serotonin using a scintillation counter.
-
Data Analysis: Calculate the percentage of serotonin reuptake inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for this compound and the positive controls.
Controls for NMDA Receptor Antagonism Assays
To characterize the NMDA receptor antagonist activity of this compound, an assay measuring NMDA-induced cellular responses is necessary.
| Control Type | Compound | Rationale | Expected Outcome |
| Positive Control | MK-801 (Dizocilpine) or AP-5 | Potent and well-characterized non-competitive and competitive NMDA receptor antagonists, respectively.[6] | Significant inhibition of NMDA-induced cellular response (e.g., calcium influx). |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Solvent for the test compound; should not affect NMDA receptor function. | No significant inhibition of NMDA-induced cellular response. |
Experimental Protocol: NMDA-Induced Calcium Influx Assay in Cultured Neurons
This protocol is based on common methods for assessing NMDA receptor function.[7][8]
-
Cell Culture: Plate primary cortical or hippocampal neurons on coverslips and culture for 7-14 days.
-
Fluorescent Dye Loading: Load the neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Compound Application:
-
Place the coverslip in a perfusion chamber on a fluorescence microscope.
-
Perfuse the cells with a magnesium-free buffer.
-
Pre-incubate the cells with this compound, positive controls (MK-801 or AP-5), or negative control (vehicle) for a defined period.
-
-
NMDA Receptor Activation: Stimulate the cells with a solution containing NMDA and a co-agonist (e.g., glycine).
-
Data Acquisition: Record the changes in intracellular calcium concentration by measuring the fluorescence intensity at appropriate wavelengths.
-
Data Analysis: Quantify the peak fluorescence response to NMDA stimulation in the presence of the test compounds and controls. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Controls for In Vitro Hepatotoxicity Assays
Given the historical data on Alaproclate, assessing its potential for liver cell toxicity is a prudent step in its experimental evaluation.
| Control Type | Compound | Rationale | Expected Outcome |
| Positive Control | Chlorpromazine or Acetaminophen | Known hepatotoxic compounds that induce cell death in liver cells. | Significant decrease in cell viability or increase in cytotoxicity markers (e.g., LDH release). |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Solvent for the test compound; should not be toxic to the liver cells at the concentration used. | No significant effect on cell viability or cytotoxicity markers. |
Experimental Protocol: MTT Cytotoxicity Assay in HepG2 Cells
This is a standard colorimetric assay to assess cell viability.
-
Cell Culture: Seed HepG2 cells (a human liver carcinoma cell line) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, positive control (e.g., Chlorpromazine), and negative control (vehicle) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the CC₅₀ (half-maximal cytotoxic concentration) value.
Visualizing Experimental Design and Mechanisms
To further clarify the experimental approach and the underlying biology, the following diagrams are provided.
Caption: Experimental workflow for testing this compound.
Caption: Mechanism of action of this compound.
References
- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data on (S)-Alaproclate Hydrochloride: A Comparative Guide
(S)-Alaproclate hydrochloride , a selective serotonin (B10506) reuptake inhibitor (SSRI), was one of the early compounds developed for the treatment of depression. Although its development was discontinued, it remains a significant tool in pharmacological research for understanding the mechanisms of SSRIs. This guide provides a comparative analysis of published data on this compound, focusing on its pharmacological profile and offering detailed experimental protocols to aid in the reproducibility of these findings.
Comparative Pharmacological Data
The primary mechanism of action of this compound is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The following tables summarize the in vitro binding affinities and potencies of Alaproclate and other common SSRIs for the human serotonin, norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. Reproducibility of these values is critical for the consistent interpretation of experimental results.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Reference Compound(s) |
| (S)-Alaproclate | 130 | 2,200 | 10,000 | |
| Fluoxetine | 1.0 | 120 | 940 | Citalopram, Paroxetine |
| Paroxetine | 0.1 | 34 | 260 | Fluoxetine, Sertraline |
| Sertraline | 0.41 | 13 | 25 | Fluoxetine, Paroxetine |
| Citalopram | 1.8 | 4,100 | >10,000 | Fluoxetine, Sertraline |
Note: Ki values represent the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Ki value indicates a higher binding affinity.
In addition to its primary activity at SERT, Alaproclate has been reported to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
| Compound | Assay | IC50 (µM) | Stereoselectivity |
| (±)-Alaproclate | Inhibition of NMDA-induced responses in cerebellar granule cells | 0.3 | (S)-enantiomer is more potent |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
Experimental Protocols
To ensure the reproducibility of the presented data, detailed experimental methodologies for key assays are provided below.
In Vitro Serotonin Reuptake Inhibition Assay
This protocol outlines a common method for determining the potency of compounds in inhibiting serotonin reuptake in a cellular context.
Objective: To determine the IC50 value of this compound for the inhibition of serotonin reuptake.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin.
-
96-well cell culture plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]-Serotonin (radioligand).
-
This compound and other test compounds.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: Culture HEK293-hSERT cells in DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with KRH buffer.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference SSRI for 15-30 minutes at 37°C.
-
Serotonin Uptake: Initiate the reuptake reaction by adding a mixture of [³H]-Serotonin and unlabeled serotonin to each well. Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer. Lyse the cells to release the internalized radioligand.
-
Quantification: Add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol describes a method to measure the effect of this compound on extracellular serotonin levels in the brain of a freely moving animal.
Objective: To assess the in vivo efficacy of this compound in increasing synaptic serotonin levels.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgical Implantation: Under anesthesia, implant a microdialysis probe into the desired brain region (e.g., hippocampus or prefrontal cortex) using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Baseline Collection: On the day of the experiment, connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
Drug Administration: Administer this compound via intraperitoneal injection or through the microdialysis probe (reverse dialysis).
-
Post-Dosing Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using an HPLC system with electrochemical detection.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and plot the data over time to observe the drug's effect.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the serotonergic synapse.
Experimental Workflow for SSRI Evaluation
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a potential SSRI like this compound.
Head-to-head comparison of Alaproclate and Zimeldine
A deep dive into the pharmacology and clinical performance of two pioneering selective serotonin (B10506) reuptake inhibitors.
This comprehensive guide offers a detailed, data-driven comparison of Alaproclate and Zimeldine, two of the earliest developed selective serotonin reuptake inhibitors (SSRIs). This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis of their pharmacological profiles, clinical data, and the experimental methodologies used in their evaluation.
Introduction
Alaproclate and Zimeldine were both developed in the 1970s and were among the first drugs designed to selectively inhibit the reuptake of serotonin, a key neurotransmitter implicated in the pathophysiology of depression.[1][2] Zimeldine, developed by Astra AB, was the first SSRI to be marketed.[2][3] Alaproclate, also developed by a Swedish pharmaceutical company, followed a similar path of development.[1] Both drugs represented a significant advancement from the broader-acting tricyclic antidepressants, offering the potential for improved side-effect profiles. However, both were ultimately withdrawn from the market due to safety concerns, providing valuable lessons for the future of antidepressant development.[1][3] Zimeldine was withdrawn due to rare but serious cases of Guillain-Barré syndrome, an autoimmune disorder affecting the peripheral nervous system.[3] The development of Alaproclate was discontinued (B1498344) due to observations of liver complications in animal studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for Alaproclate and Zimeldine, comparing their in vitro pharmacological properties and clinical trial outcomes.
Table 1: Comparative Pharmacological Profile
| Parameter | Alaproclate | Zimeldine | Norzimeldine (active metabolite of Zimeldine) | Amitriptyline (Tricyclic Antidepressant) |
| Serotonin Transporter (SERT) Affinity (Kᵢ, nM) | Data not available | 152[4] | Data not available | Data not available |
| Serotonin (5-HT) Reuptake Inhibition (IC₅₀, nM) | Data not available | 76 | 18 | 35 |
| Norepinephrine (B1679862) (NA) Reuptake Inhibition (IC₅₀, nM) | Data not available | 1,100 | 240 | 44 |
Data for Zimeldine, Norzimeldine, and Amitriptyline are derived from in vitro studies using rat brain slices.[5]
Table 2: Clinical Efficacy in Endogenous Depression
| Drug | Dosage | Number of Patients | Number of Improved Patients | Percentage of Improved Patients |
| Alaproclate | 200 mg daily | 10 | 7 | 70% |
| Zimeldine | 200 mg daily | 14 | 7 | 50% |
Data from a randomized parallel group study in hospitalized patients with endogenous depression. Improvement was evaluated using the Montgomery & Åsberg Depression Rating Scale (MADRS).[6]
Table 3: In Vitro Inhibition of Serotonin (5-HT) Uptake in Human Platelets
| Drug | Dose | Time After Administration | Inhibition of ¹⁴C-5-HT Accumulation |
| Alaproclate | 100 mg | 90 minutes | 42% |
| 4 hours | No significant effect | ||
| 200 mg | 90 minutes | 55% | |
| 4 hours | 31% | ||
| Zimeldine | 200 mg | 90 minutes | 72% |
| 4 hours | 73% |
Data from a study in healthy male volunteers.
Experimental Protocols
Serotonin Reuptake Inhibition Assay in Human Platelets
This assay is a common method to assess the in vitro and ex vivo potency of compounds in inhibiting the serotonin transporter (SERT), utilizing human platelets as a readily available source of SERT.
Objective: To determine the percentage inhibition of radiolabeled serotonin uptake into human platelets by a test compound.
Materials:
-
Platelet-rich plasma (PRP) from healthy human donors.
-
[³H]-Serotonin (radiolabeled serotonin).
-
Test compounds (Alaproclate, Zimeldine) at various concentrations.
-
Buffer solution (e.g., Krebs-Ringer phosphate (B84403) buffer).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Incubator and water bath.
Procedure:
-
Platelet Preparation: Obtain platelet-rich plasma (PRP) by centrifugation of whole blood collected from healthy volunteers who have not taken any medication known to affect platelet function for at least two weeks.
-
Incubation: Pre-incubate aliquots of PRP with either the test compound at various concentrations or a vehicle control for a specified period at 37°C.
-
Initiation of Uptake: Initiate the serotonin uptake by adding a fixed concentration of [³H]-serotonin to the PRP samples.
-
Incubation for Uptake: Incubate the mixture for a short period (e.g., 4 minutes) at 37°C to allow for the active transport of [³H]-serotonin into the platelets.[7]
-
Termination of Uptake: Terminate the uptake process by rapidly cooling the samples in an ice bath and/or by adding an excess of a potent serotonin reuptake inhibitor (e.g., imipramine).
-
Separation of Platelets: Rapidly filter the contents of each tube through glass fiber filters to separate the platelets (containing the uptaken [³H]-serotonin) from the incubation medium.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of serotonin uptake for each concentration of the test compound compared to the vehicle control.
HPLC-ECD Analysis of Monoamine Metabolites in Cerebrospinal Fluid (CSF)
This method allows for the sensitive and simultaneous quantification of the major metabolites of serotonin (5-HIAA), dopamine (B1211576) (HVA), and norepinephrine (MHPG) in cerebrospinal fluid, providing an indirect measure of central nervous system neurotransmitter turnover.
Objective: To measure the concentrations of 5-HIAA, HVA, and MHPG in CSF samples.
Materials:
-
Cerebrospinal fluid (CSF) samples.
-
High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).
-
Standard solutions of 5-HIAA, HVA, and MHPG.
-
Internal standard (e.g., isoproterenol).
-
Perchloric acid for protein precipitation.
-
Centrifuge.
Procedure:
-
Sample Preparation: Thaw the frozen CSF samples on ice. To precipitate proteins, add a small volume of ice-cold perchloric acid to each CSF sample.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the monoamine metabolites.
-
Injection: Inject a fixed volume of the supernatant into the HPLC system.
-
Chromatographic Separation: The monoamine metabolites are separated on the reversed-phase HPLC column based on their different affinities for the stationary phase. The mobile phase composition and flow rate are optimized to achieve good resolution of the peaks.
-
Electrochemical Detection: As the separated metabolites elute from the column, they pass through the electrochemical detector. The ECD applies a specific potential to a working electrode, causing the metabolites to undergo an oxidation reaction. This generates an electrical current that is proportional to the concentration of the metabolite.
-
Data Analysis: The retention times of the peaks are used to identify the metabolites by comparing them to the retention times of the standard solutions. The peak areas are used to quantify the concentration of each metabolite by comparing them to a calibration curve generated from the standard solutions and normalized to the internal standard.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SSRIs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of Alaproclate and Zimeldine.
Caption: A generalized experimental workflow for antidepressant drug development.
Conclusion
Alaproclate and Zimeldine were instrumental in paving the way for the current generation of SSRIs. Their development marked a pivotal shift towards rational drug design in psychiatry, targeting a specific neurochemical pathway to achieve therapeutic effects with potentially fewer side effects than their predecessors.
The available data indicates that both Alaproclate and Zimeldine are potent inhibitors of serotonin reuptake, with Zimeldine demonstrating a more sustained effect in in vitro platelet studies. Clinical data suggests comparable efficacy in treating endogenous depression, although the study sizes were small.
The ultimate withdrawal of both drugs due to severe, unforeseen adverse effects underscores the critical importance of rigorous and long-term pharmacovigilance. The experiences with Alaproclate and Zimeldine provided invaluable lessons that have shaped the regulatory and scientific landscape of antidepressant drug development, leading to the safer and more effective treatments available today. For researchers and drug development professionals, the stories of these pioneering SSRIs serve as a compelling case study in the complexities and challenges of bringing novel therapeutics to patients.
References
- 1. mdpi.com [mdpi.com]
- 2. Zimelidine - Wikipedia [en.wikipedia.org]
- 3. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of (S)-Alaproclate Hydrochloride for the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Monoamine Transporter Inhibition
(S)-Alaproclate hydrochloride was developed as one of the early SSRIs. In vitro studies have indicated its high specificity for SERT. It has been reported to be practically devoid of action on several other receptors, including α1- and α2-adrenergic and dopamine (B1211576) D2 receptors, and to have a negligible effect on norepinephrine (B1679862) uptake.[1] In addition to its primary activity as a SERT inhibitor, Alaproclate has also been identified as a non-competitive antagonist of the NMDA receptor, with the (S)-enantiomer being more potent.[2]
To provide a quantitative context for the expected selectivity of an SSRI, the following table summarizes the binding affinities (Kᵢ in nM) of several well-known SSRIs for the human serotonin (B10506), norepinephrine, and dopamine transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity Ratio | SERT/DAT Selectivity Ratio |
| (S)-Citalopram (Escitalopram) | 1.1 | >1000 | >1000 | >909 | >909 |
| Paroxetine | 0.34 | 156 | 268 | 459 | 788 |
| Fluoxetine | 1.4 | >1000 | >1000 | >714 | >714 |
| Sertraline | 0.42 | >1000 | 50 | >2381 | 119 |
| Fluvoxamine | 5.89 | >1000 | >1000 | >170 | >170 |
Data compiled from various sources. The exact values may vary between studies and experimental conditions.
Experimental Protocols for Determining Transporter Specificity
The specificity of a compound for monoamine transporters is typically determined through in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a known radioactive ligand that selectively binds to the transporter of interest.
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of a test compound for the serotonin transporter.
Materials:
-
Radioligand: [³H]Citalopram or [³H]Paroxetine
-
Tissue Source: Human platelet membranes or cell lines expressing recombinant human SERT (e.g., HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Test Compound: this compound and other comparators
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine)
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Membrane Preparation: Prepare a crude membrane suspension from the tissue source.
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Transporter (NET) Binding Assay
Objective: To determine the binding affinity of a test compound for the norepinephrine transporter.
Materials:
-
Radioligand: [³H]Nisoxetine or [³H]Tomoxetine
-
Tissue Source: Rat cortical membranes or cell lines expressing recombinant human NET
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific Binding Control: 10 µM Desipramine
Procedure: The procedure is analogous to the SERT binding assay, with the substitution of the NET-specific radioligand, tissue source, and non-specific binding control.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 or [³H]GBR 12935
-
Tissue Source: Rat striatal membranes or cell lines expressing recombinant human DAT
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Non-specific Binding Control: 10 µM Cocaine or Nomifensine
Procedure: The procedure is analogous to the SERT binding assay, with the substitution of the DAT-specific radioligand, tissue source, and non-specific binding control.
Visualizing Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating transporter specificity, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Workflow for a radioligand binding assay to determine transporter affinity.
Caption: Mechanism of action of this compound at the serotonin transporter.
References
A Comparative Guide to Analytical Methods for Alaproclate and Other Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Alaproclate and other Selective Serotonin Reuptake Inhibitors (SSRIs). The information presented is intended to assist in the selection of the most appropriate analytical technique for various applications, from pharmacokinetic studies to quality control of pharmaceutical formulations. While specific comparative data for Alaproclate is limited in publicly available literature, this guide leverages data from studies on other prominent SSRIs, such as fluoxetine (B1211875), sertraline, and paroxetine, to provide a thorough overview of method performance.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is evaluated based on key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery.
Comparative Analysis of Validated Methods
The selection of an analytical method for SSRI determination is highly dependent on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the quantitative performance data from validated methods for various SSRIs, which can be considered representative for the analysis of Alaproclate.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of SSRIs in pharmaceutical formulations and biological fluids. The choice of detector significantly impacts the sensitivity and selectivity of the method.
Table 1: Performance Characteristics of a Validated RP-HPLC-UV Method for Simultaneous Determination of SSRIs in Tablet Dosage Forms
| Parameter | Fluoxetine | Paroxetine | Sertraline | Citalopram |
| Linearity Range (µg/mL) | 1 - 200 | 1 - 200 | 1 - 200 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.00526 | - | - | - |
| LOQ (µg/mL) | 0.0106 | - | - | - |
| Recovery (%) | 101.16 ± 0.59 | - | 99.31 ± 0.51 | - |
Data extrapolated from a study on the simultaneous estimation of fluoxetine hydrochloride and olanzapine.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS offers high specificity and is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often required for polar analytes like SSRIs to improve their chromatographic behavior.
Table 2: Performance Characteristics of a Validated GC-MS Method for the Determination of SSRIs in Whole Blood
| Parameter | Fluoxetine | Sertraline | Paroxetine | Citalopram |
| Calibration Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| LOD (ng/mL) | < 10 | < 10 | < 10 | < 10 |
| LOQ (ng/mL) | 10 | 10 | 10 | 10 |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | ± 15% |
Performance characteristics are based on typical validation parameters for GC-MS methods for alkaline drugs in whole blood.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity and selectivity, allowing for the direct analysis of complex matrices with minimal sample preparation.
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Simultaneous Determination of SSRIs in Oral Fluid [3]
| Parameter | Fluoxetine | Sertraline | Paroxetine | Citalopram |
| Linearity Range (ng/mL) | 0.5 - 50.0 | 0.5 - 50.0 | 1.0 - 50.0 | 0.5 - 50.0 |
| Correlation Coefficient (r²) | 0.999 | 0.992 | 0.999 | 0.998 |
| LOQ (ng/mL) | 0.5 | 0.5 | 1.0 | 0.5 |
| Precision (%CV) | < 16% | < 16% | < 16% | < 16% |
| Accuracy (%Bias) | < 16% | < 16% | < 16% | < 16% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the key techniques discussed.
RP-HPLC-UV Method for SSRIs in Pharmaceutical Tablets
This method is suitable for the routine quality control of SSRI tablet formulations.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A typical mobile phase could be a 50:50 (v/v) mixture of acetonitrile and phosphate buffer (pH 4.5).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 225 nm for simultaneous analysis of some SSRIs).[4]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution to a known concentration within the calibration range of the method.
-
GC-MS Method for SSRIs in Biological Samples (e.g., Whole Blood)
This method is applicable for forensic and clinical toxicology to determine SSRI concentrations in biological matrices.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Column: A capillary column suitable for the analysis of alkaline drugs (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280°C.[2]
-
Oven Temperature Program: A programmed temperature ramp to ensure the separation of analytes. For example, an initial temperature of 100°C held for 1 minute, then ramped to 325°C at 15°C/min and held for 5 minutes.[2]
-
Mass Spectrometer Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Pipette a known volume of the biological sample (e.g., 1 mL of whole blood) into a tube.
-
Add an internal standard.
-
Add a basifying agent (e.g., sodium hydroxide) to adjust the pH.
-
Add an organic extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
-
(Optional but often necessary) Derivatize the extract to improve the volatility and thermal stability of the analytes.
-
LC-MS/MS Method for SSRIs in Biological Fluids (e.g., Oral Fluid)
This highly sensitive and specific method is ideal for pharmacokinetic studies and therapeutic drug monitoring where low concentrations of the drug and its metabolites are expected.
-
Instrumentation: Liquid Chromatography system coupled to a triple quadrupole tandem mass spectrometer.
-
Chromatographic Column: A reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid and 2 mmol/L ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode for specific transitions of the parent and product ions for each analyte and internal standard.
-
Sample Preparation (Protein Precipitation):
-
Pipette a small volume of the biological sample (e.g., 100 µL of oral fluid) into a microcentrifuge tube.
-
Add an internal standard.
-
Add a protein precipitating agent (e.g., cold acetonitrile).
-
Vortex to mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system, or perform further clean-up or concentration steps if necessary.
-
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes in the development and validation of analytical methods for Alaproclate and other SSRIs.
Caption: Workflow of Analytical Method Development and Validation.
Caption: Decision Tree for Selecting an Analytical Method for SSRIs.
References
- 1. Simultaneous RP-HPLC and HPTLC Estimation of Fluoxetine Hydrochloride and Olanzapine in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. marshall.edu [marshall.edu]
- 3. Development and validation of quantitative analytical method for 50 drugs of antidepressants, benzodiazepines and opioids in oral fluid samples by liquid chromatography–tandem mass spectrometry | springermedizin.de [springermedizin.de]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Alaproclate Hydrochloride: A Guide for Laboratory Professionals
(S)-Alaproclate hydrochloride , a selective serotonin (B10506) reuptake inhibitor (SSRI) used in research, requires careful handling and disposal due to its potential health hazards and environmental impact. This document provides essential safety and logistical information, including step-by-step disposal procedures, to ensure the safe management of this compound in a laboratory setting. Adherence to these guidelines is crucial for protecting personnel and the environment.
Essential Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its disposal.
Hazard Identification and Chemical Properties
A summary of the key hazard and property data for this compound is provided in the table below. This information is essential for risk assessment and for making informed decisions on handling and disposal.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 66171-75-3 | [2] |
| Molecular Formula | C₁₃H₁₉Cl₂NO₂ | [3][4] |
| Molecular Weight | 292.2 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in water | [5][6] |
| Oral LD50 (mouse) | 901 mg/kg | [1] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | [7] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Detailed Disposal and Decontamination Protocols
Strict adherence to the following procedures is mandatory to ensure the safe disposal of this compound and the decontamination of any affected areas.
Waste Disposal Protocol
Objective: To safely collect and dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Designated hazardous waste containers (solid, liquid, and sharps)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Procedure:
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (gloves, lab coats), and any other solid materials contaminated with the compound in a designated, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container. The first rinse of any container that held the compound must also be collected as hazardous waste.
-
Sharps Waste: Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
Indicate the known hazards (e.g., "Harmful," "Toxic to aquatic life").
-
Note the accumulation start date on the label.
-
-
Storage:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible chemicals separately.
-
-
Disposal:
Spill Decontamination Protocol
Objective: To safely clean and decontaminate a spill of this compound powder.
Materials:
-
Spill kit containing:
-
Absorbent pads or materials (e.g., vermiculite, sand)
-
Decontamination solution (e.g., 10% bleach solution, followed by a neutralizing agent like sodium thiosulfate (B1220275) if necessary, or a suitable laboratory detergent)
-
Waste bags for hazardous materials
-
Scoop and dustpan (plastic)
-
Warning signs
-
-
Personal Protective Equipment (PPE):
-
N95 respirator or a higher level of respiratory protection
-
Chemical safety goggles
-
Two pairs of chemical-resistant gloves
-
Disposable gown or coveralls
-
Shoe covers
-
Procedure:
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
-
Secure the Area:
-
Post warning signs to prevent entry into the contaminated area.
-
If the spill occurred in a well-ventilated area or a chemical fume hood, ensure the ventilation continues to operate.
-
-
Personal Protective Equipment (PPE):
-
Before beginning cleanup, don the appropriate PPE as listed above. A respirator is crucial to prevent inhalation of the powder.
-
-
Contain and Clean the Spill:
-
Gently cover the spill with a damp absorbent pad to wet the powder and prevent it from becoming airborne.[9][10]
-
Once the powder is wetted, use additional absorbent material to collect the spilled substance.
-
Use a plastic scoop and dustpan to carefully transfer the absorbed material into a designated hazardous waste bag. Avoid creating dust.
-
For any remaining residue, proceed with surface decontamination.
-
-
Surface Decontamination:
-
Apply a suitable decontamination solution to the spill area, starting from the outer edge and working inward. A 10% bleach solution can be effective, but care must be taken as it is corrosive.[11]
-
Allow for a sufficient contact time (e.g., 10-20 minutes) for the decontaminant to be effective.[12]
-
Wipe the area clean with fresh absorbent pads.
-
Rinse the area with water to remove any residual decontaminating agent.
-
Dispose of all cleaning materials in the hazardous waste bag.
-
-
Final Steps:
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the cleanup.
-
Label the hazardous waste bag with its contents and arrange for its disposal through your EHS department.
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Alaproclate - Wikipedia [en.wikipedia.org]
- 3. Alaproclate hydrochloride, (R)- | C13H19Cl2NO2 | CID 23622191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ALAPROCLATE HYDROCHLORIDE | 60719-83-7 [chemicalbook.com]
- 5. CAS 60719-83-7: Alaproclate hydrochloride | CymitQuimica [cymitquimica.com]
- 6. Alaproclate (hydrochloride) | CAS 60719-83-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 8. fishersci.com [fishersci.com]
- 9. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. Decontamination and Sterilization [ors.od.nih.gov]
Safeguarding Research: A Comprehensive Guide to Handling (S)-Alaproclate Hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of (S)-Alaproclate hydrochloride. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The required level of protection varies depending on the specific task being performed.
| Task | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powdered this compound (e.g., weighing, aliquoting) | - Chemical splash goggles or full-face shield- Chemical-resistant disposable gown or coveralls- Double-gloving with nitrile gloves- Shoe covers | - NIOSH-approved N95 respirator or a Powered Air-Purifying Respirator (PAPR) for tasks with a higher risk of aerosolization. |
| Handling of this compound in Solution | - Chemical splash goggles- Laboratory coat- Nitrile gloves | - Face shield if there is a significant splash risk. |
| Equipment Decontamination & Waste Disposal | - Chemical splash goggles- Laboratory coat- Heavy-duty nitrile or butyl rubber gloves | - Chemical-resistant apron |
Operational Plan: From Receipt to Disposal
Adherence to a strict, sequential workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.
Experimental Protocols
1. Preparation:
-
Designate a Handling Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Assemble Equipment and PPE: Before handling the compound, ensure all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and the appropriate PPE are readily available.
-
Verify Fume Hood Functionality: Confirm that the chemical fume hood is functioning correctly and that the airflow is adequate.
2. Handling (to be performed in a chemical fume hood):
-
Weighing the Powder:
-
Place an analytical balance inside the fume hood if possible. If not, use the "tare method":
-
Tare a sealed container (e.g., a vial with a cap) on a balance outside the hood.
-
Inside the fume hood, carefully add the powdered this compound to the container.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth before removing it from the fume hood.
-
Re-weigh the sealed container to determine the mass of the compound.
-
-
-
Preparing Solutions:
-
Slowly add the solvent to the vial containing the powdered this compound to avoid splashing.
-
Cap the vial and mix by inversion or vortexing until the solid is fully dissolved.
-
3. Post-Experiment Decontamination:
-
Work Surfaces: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Use a suitable solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
-
Equipment:
-
Disposable Equipment: Items such as weigh boats, pipette tips, and contaminated gloves should be disposed of as solid hazardous waste.
-
Reusable Equipment: Glassware and other reusable equipment should be decontaminated by rinsing with a suitable solvent, followed by washing with a laboratory-grade detergent and thorough rinsing with water. The initial solvent rinse should be collected as hazardous liquid waste.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
| Spill Type | Procedure |
| Powder Spill | 1. Evacuate and Secure: Alert others and restrict access to the area.2. Don PPE: Wear a minimum of double nitrile gloves, a disposable gown, chemical splash goggles, and an N95 respirator or PAPR.3. Containment: Gently cover the spill with absorbent pads or paper towels and wet them with water to prevent the powder from becoming airborne.4. Cleanup: Carefully wipe up the wetted material, working from the outside of the spill inwards.5. Decontaminate: Clean the spill area with a suitable solvent and then a detergent solution.6. Disposal: All cleanup materials must be disposed of as hazardous solid waste. |
| Liquid Spill | 1. Evacuate and Secure: Alert others and restrict access to the area.2. Don PPE: Wear a minimum of double nitrile gloves, a disposable gown, and chemical splash goggles.3. Containment: Surround the spill with absorbent material to prevent it from spreading.4. Absorption: Cover the spill with absorbent pads or a spill absorbent.5. Cleanup: Collect the absorbed material.6. Decontaminate: Clean the spill area with a suitable solvent and then a detergent solution.7. Disposal: All cleanup materials must be disposed of as hazardous waste. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation:
-
Solid Waste: Includes contaminated gloves, gowns, weigh boats, pipette tips, and spill cleanup materials. Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Includes unused solutions and the initial solvent rinses from equipment decontamination. Collect in a clearly labeled, sealed, and chemically compatible container.
-
Sharps Waste: Needles and other contaminated sharps must be placed in a designated sharps container.
Disposal Method:
The primary and recommended method for the disposal of this compound waste is high-temperature incineration .[1][2] This should be carried out by a licensed hazardous waste disposal service.
| Waste Type | Recommended Incineration Temperature |
| Pharmaceutical Waste | 850°C - 1200°C[1][2] |
Decontamination of Empty Containers:
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
